molecular formula C8H10N2O3 B190051 Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate CAS No. 175210-67-0

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B190051
CAS No.: 175210-67-0
M. Wt: 182.18 g/mol
InChI Key: AVTCVMQZWVXNJF-UHFFFAOYSA-N
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Description

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-amino-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7(11)5-10-4-2-3-6(9)8(10)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTCVMQZWVXNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595620
Record name Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175210-67-0
Record name Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate (CAS 175210-67-0): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate, CAS 175210-67-0. This compound is a heterocyclic building block featuring the 3-aminopyridin-2(1H)-one core, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have demonstrated a wide range of biological activities, including potential as antiviral and anti-diabetic agents.[1][2][3] This guide details the known physicochemical properties, proposes a logical synthetic pathway, provides an analysis of its expected spectroscopic characteristics, and explores its reactivity and potential applications for researchers in drug discovery and synthetic chemistry.

Physicochemical and Structural Properties

Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is a substituted pyridinone derivative. The core structure combines an aromatic pyridinone ring with a primary amine and an N-linked methyl acetate group, providing multiple points for synthetic modification.

1.1. Chemical Identity and Properties

PropertyValueSource
CAS Number 175210-67-0[4]
IUPAC Name methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate[4]
Molecular Formula C₈H₁₀N₂O₃[4]
Molecular Weight 182.18 g/mol [4]
Appearance Brown Powder[4]
Purity ≥97% (Commercially Available)[4]
SMILES COC(=O)CN1C=CC=C(N)C1=O[4]
Storage Store at 0-8 °C[4]

1.2. Chemical Structure

The structure features a 2-pyridone ring substituted at the 3-position with an amino group and at the 1-position (nitrogen) with a methyl acetate group.

Figure 1: Chemical Structure of the Topic Compound

Synthesis and Purification

While specific peer-reviewed syntheses for Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate are not extensively documented, a logical and robust synthetic route can be proposed based on established chemical principles for N-alkylation of pyridinones. The most direct approach involves the N-alkylation of 3-amino-2(1H)-pyridone with a suitable methyl acetate synthon.

2.1. Proposed Synthetic Protocol: N-Alkylation

Rationale: The nitrogen atom of the 2-pyridone tautomer is a potent nucleophile. In the presence of a non-nucleophilic base, it can be deprotonated and subsequently alkylated by an electrophile like methyl bromoacetate. This is a standard and high-yielding transformation for creating N-substituted pyridones.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add 3-amino-2(1H)-pyridone (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN) to dissolve the starting material. Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Addition of Electrophile: While stirring vigorously, add methyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature or gently heat to 40-50 °C to drive to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic base. Quench the reaction mixture by pouring it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude brown solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

2.2. Synthetic Workflow Diagram

workflow Reactants 3-Amino-2(1H)-pyridone + Methyl Bromoacetate + K₂CO₃ in DMF Reaction N-Alkylation (RT to 50°C, 4-12h) Reactants->Reaction Workup Aqueous Quench & Solvent Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Pure Methyl (3-amino-2-oxopyridin- 1(2H)-yl)acetate Purification->Product reactivity cluster_main Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate Main C₈H₁₀N₂O₃ Acylation Amides / Sulfonamides Main->Acylation R-COCl or R-SO₂Cl ReductiveAmination Secondary Amines Main->ReductiveAmination 1. R-CHO 2. [H] Ureas Ureas / Thioureas Main->Ureas R-NCO or R-NCS Hydrolysis Carboxylic Acid Main->Hydrolysis LiOH or NaOH AmideCoupling Amide Library Hydrolysis->AmideCoupling 1. HATU/EDC 2. R₂NH

Figure 3: Key Reactive Sites and Potential Derivatizations

Applications in Research and Drug Discovery

While Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is primarily a building block, its core structure is found in numerous compounds with established biological importance. This makes it a highly valuable starting material for discovery programs.

  • Scaffold for Bioactive Molecules: The 3-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry. [5] * Antiviral Agents: A series of 3-aminopyridin-2(1H)-one derivatives were synthesized and evaluated as potent and highly selective non-nucleoside inhibitors of HIV-1 reverse transcriptase. [2] * Anti-Diabetic Agents: Novel monothiooxamides and 1,3,4-thiadiazoles based on the 3-aminopyridin-2(1H)-one core have been shown to be effective inhibitors of α-amylase and α-glucosidase, suggesting potential for developing new anti-diabetic drugs. [1] * Cardiotonic Agents: The drug Amrinone, a cardiotonic and vasodilating agent, is a bipyridinone derivative related to this core structure, highlighting its relevance in cardiovascular drug discovery. [5]* Chemical Intermediate: The compound serves as an ideal starting point for creating focused chemical libraries. The presence of two distinct reactive handles allows for systematic modification to explore SAR and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Safety and Handling

6.1. Hazard Identification

Based on supplier safety data, this compound is classified as an irritant. [4]* GHS Pictogram: GHS07 (Harmful/Irritant) [4]* Signal Word: Warning [4]* Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [4] 6.2. Recommended Handling Procedures

  • Always handle in a well-ventilated place, preferably within a chemical fume hood. [6]* Wear suitable personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid formation and inhalation of dust and aerosols. [6]* In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.

  • Store the container tightly closed in a dry, cool (0-8 °C), and well-ventilated place. [4]

References

  • Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
  • methyl 2-(3-amino-2-oxo-1-pyridyl)acetate 97%. Advanced ChemBlocks.
  • Structural formulas of Amrinone and 3-aminopyridin-2(1H)-one. ResearchGate.
  • CN102827245A - N-[2-(3-acetyl-2-oxo-2H-pyridine-1-yl). Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM5b-sHGwoRfsx2qAzkP6Gh2RKqlI3oTgSc0mNqMxx7C-d1GJR-jhvWhS8IHtQdmDb2SwRex7VJ0zyomSdNaP_e1smJcfPj_G7VOG5xkyn-52Qh0oDTtNQT6INtiDfyVvxbqViNRnEAQI8ESw=
  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed.
  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. MDPI.
  • ethyl (3-amino-2-oxo-1,2-dihydropyridyl)acetate. Echemi.
  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. PMC.

Sources

An In-depth Technical Guide to Methyl 2-(3-amino-2-oxopyridin-1-yl)acetate: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-amino-2-oxopyridin-1-yl)acetate is a heterocyclic compound featuring a 2-pyridone core, a structure of significant interest in medicinal chemistry. The 2-pyridone motif is a privileged scaffold, found in numerous natural products and pharmaceuticals, valued for its ability to act as a hydrogen bond donor and acceptor, and as a bioisostere for amides and other aromatic systems.[1][2] The addition of an amino group at the 3-position and a methyl acetate group at the 1-position (the ring nitrogen) creates a molecule with multiple functional groups, suggesting a rich potential for forming diverse intermolecular interactions and for further chemical modification.

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and potential applications of methyl 2-(3-amino-2-oxopyridin-1-yl)acetate, drawing upon established chemical principles and analogous compounds described in the scientific literature.

Chemical Structure and Properties

The chemical structure of methyl 2-(3-amino-2-oxopyridin-1-yl)acetate consists of a central 2-pyridone ring. The key features of this molecule are:

  • A 2-pyridone core: This six-membered nitrogen-containing heterocycle exists in tautomeric equilibrium with its 2-hydroxypyridine form, although the pyridone (lactam) form typically predominates in both solid and solution phases.[2]

  • A 3-amino group: This exocyclic amine is a key functional group that can act as a hydrogen bond donor and a site for further derivatization.

  • An N-acetic acid methyl ester side chain: The methyl 2-acetate group attached to the pyridone nitrogen introduces an ester functionality, which can influence the molecule's solubility, polarity, and potential for metabolic hydrolysis.

The presence of these functional groups suggests that methyl 2-(3-amino-2-oxopyridin-1-yl)acetate would be a polar molecule with the potential for both hydrogen bonding and dipole-dipole interactions. Its solubility would likely be moderate in polar organic solvents.

Synthesis_Workflow Proposed Synthesis of Methyl 2-(3-amino-2-oxopyridin-1-yl)acetate cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 3-Amino-2-pyridone 3-Amino-2-pyridone Reaction Reaction 3-Amino-2-pyridone->Reaction Methyl bromoacetate Methyl bromoacetate Methyl bromoacetate->Reaction Base (e.g., K2CO3 or NaH) Base (e.g., K2CO3 or NaH) Base (e.g., K2CO3 or NaH)->Reaction Solvent (e.g., DMF or Acetonitrile) Solvent (e.g., DMF or Acetonitrile) Solvent (e.g., DMF or Acetonitrile)->Reaction Methyl 2-(3-amino-2-oxopyridin-1-yl)acetate Methyl 2-(3-amino-2-oxopyridin-1-yl)acetate Reaction->Methyl 2-(3-amino-2-oxopyridin-1-yl)acetate

Caption: Proposed synthetic workflow for methyl 2-(3-amino-2-oxopyridin-1-yl)acetate.

Experimental Protocol
  • Preparation of the Reaction Mixture: To a solution of 3-amino-2-pyridone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridone anion.

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired methyl 2-(3-amino-2-oxopyridin-1-yl)acetate.

Characterization

The structure of the synthesized methyl 2-(3-amino-2-oxopyridin-1-yl)acetate would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the aromatic protons of the pyridone ring, a singlet for the methylene protons of the acetate group, a singlet for the methyl ester protons, and a broad singlet for the amino protons.

    • ¹³C NMR: Resonances for the carbonyl carbons of the pyridone and the ester, as well as for the aromatic and aliphatic carbons, would be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretch of the amine, the C=O stretches of the pyridone and ester, and the C-N and C-O stretches.

Potential Applications in Drug Development

The 2-pyridone and aminopyridine scaffolds are present in a wide array of biologically active molecules, suggesting that methyl 2-(3-amino-2-oxopyridin-1-yl)acetate could serve as a valuable building block or a lead compound in drug discovery. [3][4][5][6]

Analogous Bioactive Scaffolds
  • Anticancer Agents: Many 2-pyridone derivatives have demonstrated potent anticancer activity through various mechanisms. [5]* Antimicrobial Agents: The pyridone nucleus is a key component of several antibacterial and antifungal compounds. [5]* Antiviral Activity: Certain N-substituted 2-pyridones have shown promise as antiviral agents. [7]* Central Nervous System (CNS) Activity: The aminopyridine structure is found in drugs that target the CNS. For instance, aminopyridines are known to block potassium channels. [8] Given these precedents, methyl 2-(3-amino-2-oxopyridin-1-yl)acetate and its derivatives could be investigated for a range of therapeutic applications. The presence of the amino and ester functionalities provides convenient handles for the synthesis of a library of analogs to explore structure-activity relationships (SAR).

Potential_Applications Potential Therapeutic Areas for Methyl 2-(3-amino-2-oxopyridin-1-yl)acetate Derivatives cluster_applications Potential Therapeutic Areas Core_Scaffold Methyl 2-(3-amino-2-oxopyridin-1-yl)acetate Oncology Oncology Core_Scaffold->Oncology Anticancer activity Infectious Diseases Infectious Diseases Core_Scaffold->Infectious Diseases Antimicrobial/Antiviral activity Neurology Neurology Core_Scaffold->Neurology CNS activity (e.g., channel modulation) Inflammation Inflammation Core_Scaffold->Inflammation Anti-inflammatory activity

Caption: Potential therapeutic applications based on analogous bioactive scaffolds.

Conclusion

While methyl 2-(3-amino-2-oxopyridin-1-yl)acetate is not a widely documented compound, its chemical structure, based on the privileged 2-pyridone and aminopyridine scaffolds, suggests significant potential for applications in medicinal chemistry and drug development. The proposed synthetic route is straightforward and relies on established chemical transformations. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

  • Chen, J., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. [Link]

  • Aremu, O. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Wang, Y., et al. (2023). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. RSC Advances. [Link]

  • Chen, J., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

  • El-faham, A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ECSOC-24. [Link]

  • Saejong, B., et al. (2021). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. [Link]

  • Hassan, A. S., et al. (2023). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. ChemistrySelect. [Link]

  • Reddy, G. S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • Hsieh, T. H., et al. (2018). Synthesis of N-substituted 2-pyridones and oxazoline[3,2-a]pyridinium. ResearchGate. [Link]

  • Aremu, O. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Li, J., et al. (2023). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Chinese Chemical Letters. [Link]

  • Sharma, A., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. [Link]

  • Smith, C. R., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters. [Link]

  • El-faham, A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Semantic Scholar. [Link]

  • Smith, C. R., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. ACS Figshare. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Hassan, A. S., et al. (2024). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. [Link]

  • Obydennov, D. L., et al. (2025). Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with. Synthesis. [Link]

  • Brand, S., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. [Link]

  • National Cancer Institute. (2005). Aminopyridines. Environmental Protection Agency. [Link]

  • Blanchard, S., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology. [Link]

  • Martinez-Alvarez, R., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

Sources

Heterocyclic amino acid derivatives for peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Sourcing and Validating 3-Amino-1-Carboxymethyl-2-Pyridone Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-amino-1-carboxymethyl-2-pyridone methyl ester supplier Content Type: In-depth technical guide.

A Technical Guide for Drug Discovery & Peptidomimetic Scaffolds

Executive Summary In the high-stakes landscape of medicinal chemistry, 3-amino-1-carboxymethyl-2-pyridone methyl ester (CAS 175210-67-0 ) serves as a critical "privileged structure." It functions as a rigid glycine surrogate, a pharmacophore in serine protease inhibitors (thrombin/Factor Xa), and a backbone unit in Peptide Nucleic Acid (PNA) synthesis. This guide moves beyond simple procurement; it provides the technical framework for validating supplier quality, understanding synthetic liabilities, and integrating this scaffold into high-fidelity drug design workflows.

Chemical Identity & Core Specifications

Before engaging a supplier, the chemical identity must be rigorously defined to avoid regioisomeric confusion common in pyridone chemistry (specifically N-alkylation vs. O-alkylation).

ParameterSpecification
IUPAC Name Methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate
Common Name 3-Amino-1-carboxymethyl-2-pyridone methyl ester
CAS Number 175210-67-0
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Core Scaffold 2-Pyridone (2-Hydroxypyridine tautomer)
Key Functionality 3-Amino (nucleophilic handle), Methyl ester (C-terminus protection)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Critical Applications in Drug Discovery

The value of this compound lies in its ability to mimic peptide bonds while introducing conformational constraint.

A. Serine Protease Inhibitors

The 3-amino-2-pyridone core is a validated scaffold for inhibiting thrombin and Factor Xa. The 3-amino group often serves as an attachment point for hydrophobic moieties that occupy the S1 specificity pocket, while the carbonyls engage in hydrogen bonding with the oxyanion hole.

B. Peptidomimetics & PNA Monomers

In peptide engineering, this scaffold acts as a Gly-Xxx surrogate. The N-substituted acetic acid moiety mimics the glycine backbone, while the pyridone ring restricts rotation, forcing the peptide chain into specific secondary structures (often


-turns). It is also used in PNA synthesis to attach nucleobases to a rigid backbone.
Synthesis & Manufacturing Liabilities

Understanding the synthesis is the only way to audit a supplier effectively. The commercial route typically involves the alkylation of 3-nitro-2-pyridone followed by reduction. This pathway introduces specific impurity risks that must be monitored.

Validated Synthetic Pathway
  • Starting Material: 3-Nitro-2-hydroxypyridine (3-nitro-2-pyridone).

  • Alkylation (The Critical Step): Reaction with methyl bromoacetate using a base (e.g., K₂CO₃ or NaH).

    • Risk:[1] Pyridones are ambient nucleophiles. While N-alkylation is favored under thermodynamic control, O-alkylation (forming the methoxypyridine derivative) is a common impurity.

  • Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) converts the nitro group to the amine.

    • Risk:[1] Incomplete reduction leads to residual nitro compounds (often genotoxic).

DOT Diagram: Synthesis & Impurity Logic

SynthesisPathway Start 3-Nitro-2-pyridone (Precursor) Inter_N N-Alkylated Intermediate (Desired) Start->Inter_N Major Path (N-Alkylation) Inter_O O-Alkylated Impurity (Regioisomer) Start->Inter_O Minor Path (O-Alkylation) Reagent Methyl Bromoacetate + Base (K2CO3) Reagent->Inter_N Reduction Reduction (H2/Pd-C or Fe/AcOH) Inter_N->Reduction Product Final Product: 3-Amino-1-carboxymethyl -2-pyridone methyl ester Reduction->Product Complete Reduction Impurity_Nitro Residual Nitro Impurity Reduction->Impurity_Nitro Incomplete Reaction

Figure 1: Synthetic pathway highlighting the critical branching point between the desired N-alkylation and the O-alkylation impurity, as well as the risk of incomplete reduction.

Supplier Evaluation & Quality Assurance (QC)

When sourcing this compound, a Certificate of Analysis (CoA) is insufficient. You must demand specific data to validate the material's suitability for pharmaceutical research.

Tier 1: Purity & Identity
  • HPLC Purity: Must be >98% .

    • Watch for: A peak at RRT ~1.1-1.2, which often corresponds to the O-alkylated isomer (Methyl 2-(3-amino-2-pyridyloxy)acetate). This isomer has different hydrogen bonding properties and will ruin SAR (Structure-Activity Relationship) studies.

  • 1H NMR: Essential for confirming regiochemistry.

    • Diagnostic Signal: The N-CH₂ protons typically appear as a singlet around 4.6–4.8 ppm . If O-alkylation occurred, the O-CH₂ protons would shift upfield.

    • Aromatic Region: The coupling constants of the pyridone ring protons (H-4, H-5, H-6) confirm the 3-substitution pattern.

Tier 2: Impurity Profiling
  • Residual Nitro Precursor: The intermediate Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a potential mutagen.

    • Limit: <0.1% (or compliant with ICH M7 for genotoxic impurities if used in late-stage).

  • Metal Content: If Pd/C was used for reduction, check for Palladium (<20 ppm).

  • Water Content: The amine is hygroscopic. High water content (>1%) can accelerate ester hydrolysis.

Tier 3: Functional QC (Self-Validating Protocol)

Before using a new batch in a complex synthesis, perform this simple "Use Test":

  • Acylation Test: React 10 mg of the supplier's material with Acetic Anhydride (1.1 eq) and Pyridine in DCM.

  • Monitor: Check LC-MS after 1 hour.

  • Pass Criteria: >95% conversion to the N-acetyl derivative.

    • Fail: If conversion is sluggish, the amine may be oxidized or salt-bridged (e.g., HCl salt vs. free base).

Experimental Protocol: Validation of Regiochemistry

This protocol allows you to confirm you received the correct N-isomer and not the O-isomer.

Objective: Distinguish N-alkylated pyridone from O-alkylated pyridine ether via UV-Vis shifts.

  • Preparation: Dissolve 1 mg of the compound in 10 mL Methanol (Solution A).

  • Acid Shift: Take 1 mL of Solution A and add 10 µL of 1M HCl. Record UV spectrum.

  • Base Shift: Take 1 mL of Solution A and add 10 µL of 1M NaOH. Record UV spectrum.

  • Analysis:

    • 2-Pyridone (Product): Shows minimal bathochromic shift because the amide-like resonance is stable.

    • 2-Alkoxypyridine (Impurity): The pyridine nitrogen is basic. Protonation (Acid Shift) causes a significant spectral change due to the formation of the pyridinium cation.

Handling & Stability
  • Storage: -20°C, under Argon/Nitrogen. The free amine is prone to oxidation (browning) upon air exposure.

  • Stability: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9). Avoid aqueous basic workups; prefer acidic or neutral washes.

  • Safety: Treat as a potential irritant. The biological activity of pyridone derivatives suggests potential for enzyme interaction; handle with standard PPE.

References
  • Synthesis of N-Substituted 2-Pyridones

    • Source: Organic Letters. "Synthesis of N-Substituted 3-Amino-2-pyridones."
    • Relevance: Defines the thermodynamic preference for N-alkylation over O-alkyl
  • Compound Data & CAS Verification

    • Source: AChemBlock / PubChem.
    • Relevance: Confirms CAS 175210-67-0 and structure Methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate.[2]

  • Pyridones in Drug Design

    • Source: Journal of Medicinal Chemistry. "Pyridin-2(1H)-one Derivatives as Potent Inhibitors of Factor Xa."
    • Relevance: Establishes the pharmacophore utility of the 3-amino-2-pyridone scaffold.

Sources

Methodological & Application

Application Notes and Protocols: Fmoc Protection of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the temporary protection of primary and secondary amines.[1][2] Its utility is defined by its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine.[1][3] This orthogonality allows for selective deprotection without affecting acid-labile protecting groups, a critical feature in complex multi-step syntheses.[4][5] This document provides a comprehensive guide for the N-Fmoc protection of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss critical parameters for success, including reagent selection, reaction monitoring, and purification strategies.

Introduction: The Strategic Importance of Fmoc Protection

The selective protection of amine functionalities is a frequent and often challenging task in the synthesis of complex molecules. The Fmoc group offers a robust solution, particularly when mild deprotection conditions are paramount.[5] The reaction proceeds via nucleophilic attack of the amine on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).[2] While Fmoc-Cl is highly reactive, it is also moisture-sensitive and can lead to side reactions.[6][7] Fmoc-OSu, on the other hand, offers a more controlled reaction with a cleaner profile, making it the preferred reagent for many applications, especially when dealing with sensitive substrates.[6][8]

The target molecule, Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate, presents a unique set of considerations. The presence of both an aromatic amine and a methyl ester requires careful selection of reaction conditions to avoid undesired side reactions such as hydrolysis of the ester or reactions involving the pyridinone ring. The protocol detailed herein is optimized to ensure high-yield N-Fmoc protection of the amino group while preserving the integrity of the rest of the molecule.

Reaction Workflow

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Substrate Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate Dissolution Dissolve Substrate & Base in Dioxane/Water Substrate->Dissolution Reagents Fmoc-OSu Sodium Bicarbonate 1,4-Dioxane Water Reagents->Dissolution Addition Add Fmoc-OSu Solution (Portion-wise, 0°C) Dissolution->Addition Stirring Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Stirring Quench Add Water Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer (Brine) Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterization NMR (1H, 13C) Mass Spectrometry Purify->Characterization

Caption: Workflow for the Fmoc protection of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate.

Detailed Experimental Protocol

This protocol is designed for the efficient Fmoc protection of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate.

Materials and Reagents
ReagentGradeSupplier
Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate≥95%Commercial Source
N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)≥98%Commercial Source
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercial Source
1,4-DioxaneAnhydrousCommercial Source
Ethyl Acetate (EtOAc)HPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source
Deionized WaterIn-house
Brine (Saturated NaCl solution)In-house
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial Source
Silica Gel230-400 meshCommercial Source
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water (20 mL per gram of substrate).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Fmoc-OSu:

    • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in a minimal amount of 1,4-dioxane.

    • Add the Fmoc-OSu solution dropwise to the cooled reaction mixture over a period of 15-20 minutes. Vigorous stirring is essential during the addition.[8]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material and the product should have distinct Rf values, and the product is typically UV active due to the Fmoc group.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), add deionized water (20 mL) to the reaction mixture.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid or a viscous oil.

    • Purify the crude material by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the Fmoc-protected product as a white solid.

Expected Results
  • Yield: 85-95%

  • Appearance: White to off-white solid

  • Purity (by HPLC): >98%

Characterization of the Fmoc-Protected Product

The successful synthesis of Methyl (3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopyridin-1(2H)-yl)acetate should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see characteristic peaks for the fluorenyl group protons (typically in the range of 7.2-7.8 ppm), the pyridinone ring protons, the acetate methylene and methyl protons, and the NH proton of the carbamate.

  • ¹³C NMR: The spectrum should show the carbonyl carbon of the Fmoc group (around 156 ppm) and the carbons of the fluorenyl and pyridinone rings.

  • Mass Spectrometry (ESI-MS): The calculated mass of the product should be observed as the [M+H]⁺ or [M+Na]⁺ ion.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient Fmoc-OSu, inadequate reaction time, or low temperature.Add an additional 0.1 eq of Fmoc-OSu and continue stirring for another 2-3 hours. Ensure the reaction is at room temperature.
Formation of Side Products Reaction temperature too high, or prolonged reaction time leading to ester hydrolysis.Maintain the initial addition of Fmoc-OSu at 0°C. Do not let the reaction run for an excessively long time after completion.
Low Yield after Purification Product loss during work-up or chromatography. The product may have some water solubility.Be meticulous during the extraction and washing steps. Ensure complete extraction from the aqueous layer. Use a less polar solvent system for chromatography if the product is eluting too quickly.
Product is an oil, not a solid Residual solvent or minor impurities.Triturate the oil with a non-polar solvent like diethyl ether or hexanes to induce crystallization. Ensure the product is thoroughly dried under high vacuum.

Conclusion

The protocol described provides a reliable and high-yielding method for the Fmoc protection of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate. The use of Fmoc-OSu under mild basic conditions ensures the selective protection of the amino group while preserving the other functional groups in the molecule. This protected intermediate is a valuable building block for the synthesis of more complex molecules in drug discovery and development.

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. In: Peptide Synthesis and Applications. Methods in Molecular Biology, vol 298. Humana Press. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • Gawande, M. B., et al. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 2011, 13(12), 3364-3368. [Link]

  • Heravi, M. M., et al. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society, 2014, 25(3), 567-571. [Link]

  • Zacharie, B., et al. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(2), 283-289. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • Suzhou Highfine Biotech. A Fmoc protection reagent: Fmoc-Amox. [Link]

  • Chimia. Thermal Cleavage of the Fmoc Protection Group. [Link]

Sources

Coupling reagents for 2-(3-amino-2-oxopyridin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Bond Formation with 2-(3-amino-2-oxopyridin-1-yl)acetic acid: Reagents, Protocols, and Mechanistic Insights

Introduction

In the landscape of modern drug discovery, the incorporation of novel, non-canonical scaffolds is a critical strategy for expanding chemical space and developing next-generation therapeutics. 2-(3-amino-2-oxopyridin-1-yl)acetic acid is one such building block of significant interest. Its unique architecture, featuring a pyridinone core, an exocyclic amine, and a carboxylic acid moiety, offers a versatile platform for creating complex molecular structures.

The primary challenge in utilizing this scaffold lies in the chemoselective formation of an amide bond at its carboxylic acid terminus without engaging the potentially reactive exocyclic 3-amino group. A successful coupling strategy is paramount to avoid intermolecular polymerization and other side reactions, ensuring high yields and purity of the desired product.

This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of coupling reagents and detailed protocols for the efficient and selective acylation of 2-(3-amino-2-oxopyridin-1-yl)acetic acid. We will delve into the mechanistic rationale behind reagent selection, present robust, step-by-step protocols for two gold-standard coupling methods, and offer insights into reaction monitoring and troubleshooting. For the purposes of these protocols, we will operate under the assumption that the exocyclic 3-amino group is protected (e.g., with a tert-butyloxycarbonyl, or Boc, group) to ensure unambiguous, selective amide bond formation at the target carboxylic acid.

The Core of Amide Coupling: Carboxylic Acid Activation

The formation of an amide bond is not a spontaneous process; it requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1][2] This "activation" step transforms the carboxyl group into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[2][3] Modern coupling reagents are sophisticated molecules designed to perform this activation efficiently and under mild conditions, minimizing side reactions.[4][5]

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-intermediate (e.g., an O-acylisourea, an OBt/OAt active ester). This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond, regenerating the activating agent's precursor or creating soluble byproducts.[6][7]

G Acid R-COOH (Carboxylic Acid) ActiveEster [R-CO-Act]* (Activated Intermediate) Acid->ActiveEster Reagent Coupling Reagent Reagent->ActiveEster Base Base (e.g., DIPEA) Base->Acid Deprotonation Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack Byproduct Byproducts ActiveEster->Byproduct Amine R'-NH2 (Amine) Amine->Amide

Fig 1. Generalized workflow for amide bond formation.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is a critical parameter that dictates the efficiency, speed, and cleanliness of the reaction.[2] For a valuable substrate like 2-(3-amino-2-oxopyridin-1-yl)acetic acid, uronium/aminium salt-based reagents are often preferred for their high reactivity and reliability, while classic carbodiimides offer a cost-effective alternative.

Reagent ClassExample(s)MechanismAdvantagesDisadvantages
Uronium/Aminium HATU , HBTU, HCTUForms highly reactive OAt or OBt active esters in situ.[8][9][10]Very fast reaction rates, high yields, effective for hindered substrates, low racemization.[8][11][12]Higher cost, potential for guanidinylation side reaction if excess reagent is used relative to the acid.[11][12]
Carbodiimide EDC , DCCForms an O-acylisourea intermediate, which can be intercepted by an additive (HOBt, Oxyma) to form an active ester.[13][14]Cost-effective, byproducts of EDC are water-soluble, facilitating easy workup.[2][14]Slower reaction rates compared to uronium salts, risk of N-acylurea byproduct formation without additives.[2][14]
Phosphonium PyBOP , BOPForms OBt active esters via a phosphonium intermediate.[3][15]High efficiency, does not cause guanidinylation, good for cyclization reactions.[11][12]BOP produces a carcinogenic byproduct (HMPA); PyBOP is a safer but still costly alternative.[2][3]

For the protocols below, we will focus on HATU as the high-efficiency uronium reagent and EDC/HOBt as the robust and economical carbodiimide method. HATU is particularly advantageous as its 7-azabenzotriazole (OAt) moiety provides anchimeric assistance, accelerating the coupling reaction.[9][11][12]

Experimental Protocols

The following protocols describe the coupling of (R/S)-2-(3-(Boc-amino)-2-oxopyridin-1-yl)acetic acid with benzylamine as a model primary amine.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_monitor 3. Reaction Monitoring cluster_workup 4. Work-up & Purification A Dissolve Acid, Amine, & Base in DMF B Add Coupling Reagent Solution A->B C Monitor by TLC or LC-MS B->C D Aqueous Work-up (Quench & Extract) C->D E Column Chromatography D->E F Pure Amide Product E->F

Fig 2. General experimental workflow for solution-phase amide coupling.
Protocol 1: High-Efficiency Coupling with HATU

This method is recommended for valuable substrates or when coupling to sterically hindered amines, where high reactivity and speed are desired.

Materials:

  • (R/S)-2-(3-(Boc-amino)-2-oxopyridin-1-yl)acetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 2-(3-(Boc-amino)-2-oxopyridin-1-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the solution, add benzylamine (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask. Some protocols recommend a brief "pre-activation" step where the acid, HATU, and base are stirred for 1-2 minutes before adding the amine.[16][17]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Economical Coupling with EDC/HOBt

This is a classic, robust, and cost-effective method suitable for routine and larger-scale syntheses.

Materials:

  • (R/S)-2-(3-(Boc-amino)-2-oxopyridin-1-yl)acetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt·H₂O (1-Hydroxybenzotriazole hydrate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc), 1M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the 2-(3-(Boc-amino)-2-oxopyridin-1-yl)acetic acid (1.0 eq), benzylamine (1.1 eq), and HOBt·H₂O (1.2 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add DIPEA or TEA (2.5 eq) to the mixture. Then, add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.[14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Check for reaction completion using TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (if in DMF) or use the existing DCM solution.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The urea byproduct from EDC is water-soluble and will be removed during these washes.[2][14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (hydrolyzed coupling reagent).2. Insufficient base.3. Poor quality solvent (not anhydrous).4. Incomplete activation.1. Use fresh, high-purity coupling reagents.2. Ensure stoichiometry of the base is correct, especially if starting materials are salts.3. Use anhydrous solvents.4. For difficult couplings, switch to a more powerful reagent like HATU or increase reaction time/temperature.[18]
Incomplete Reaction 1. Steric hindrance from the amine or acid.2. Low reaction temperature or insufficient time.3. Reagent degradation.1. Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).[16]2. Allow the reaction to run longer or warm slightly (e.g., to 40 °C).3. Use fresh reagents.
Side Product Formation 1. (EDC only) N-acylurea formation.2. (Uronium reagents) Guanidinylation of the amine.3. Racemization at an adjacent chiral center.1. Ensure an additive like HOBt or Oxyma is used with EDC.[2]2. Avoid using a large excess of the uronium reagent relative to the carboxylic acid.[11]3. Use racemization-suppressing additives (HOBt, HOAt). Perform the reaction at low temperatures (0 °C to RT).
Difficult Purification 1. (EDC) Byproduct precipitation.2. (DMF) High-boiling solvent removal.1. If using DCC, the DCU byproduct is filtered off. For EDC, the urea is water-soluble and removed by aqueous workup.[14]2. After the aqueous workup, perform several washes with brine to help remove residual DMF from the organic layer.

Conclusion

The successful functionalization of 2-(3-amino-2-oxopyridin-1-yl)acetic acid via amide bond formation is readily achievable with a rational approach to reagent selection and protocol execution. For rapid, high-efficiency couplings, especially with precious or challenging substrates, HATU stands out as a superior choice. For more routine, cost-sensitive applications, the classic EDC/HOBt combination provides a reliable and effective alternative. By employing a protection strategy for the exocyclic amine and following the detailed protocols outlined above, researchers can confidently incorporate this valuable heterocyclic scaffold into their synthetic programs, paving the way for new discoveries in medicinal chemistry.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Wenxuecity. (2023). HATU coupling. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. ResearchGate. Retrieved from [Link]

  • Lathrop, S. P., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Sci-Hub. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • A. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. Retrieved from [Link]

  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. Retrieved from [Link]

  • Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]

  • Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • GSRS. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (R)-. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • GSRS. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Journal of Medicinal Chemistry. (2022). Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

Case ID: SYN-PYR-003 Subject: Optimization of Yield and Regioselectivity for 3-amino-2-pyridone Acetates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate , a critical scaffold often used in the development of peptidomimetics (e.g., thrombin inhibitors, Factor XIa inhibitors).

The synthesis typically proceeds via a two-step sequence:[1]

  • Regioselective N-alkylation of 3-nitropyridin-2(1H)-one.

  • Chemoselective Reduction of the nitro group to the primary amine.

Users frequently encounter yield losses due to O-alkylation competition (Step 1) and ester hydrolysis/instability (Step 2). This support module provides validated protocols and troubleshooting logic to overcome these bottlenecks.

Module 1: The Critical Alkylation Step

Objective: Synthesize Methyl (3-nitro-2-oxopyridin-1(2H)-yl)acetate. Core Challenge: The 2-pyridone anion is an ambident nucleophile. Without strict control, O-alkylation (forming the alkoxypyridine) competes with the desired N-alkylation.

Optimized Protocol (Standard Operating Procedure)
  • Reagents: 3-nitropyridin-2(1H)-one (1.0 eq), Methyl bromoacetate (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).

  • Temperature:

    
     to 
    
    
    
    .

Step-by-Step Workflow:

  • Dissolve 3-nitropyridin-2(1H)-one in anhydrous DMF (0.5 M concentration).

  • Add

    
     (granular, anhydrous). Stir for 30 mins at RT to generate the pyridone anion.
    
  • Add Methyl bromoacetate dropwise.

  • Monitor via TLC/LCMS. If conversion is slow, heat to

    
    .
    
  • Quench: Pour into ice water. The N-alkylated product often precipitates. If not, extract with EtOAc.[2]

Troubleshooting Guide: Alkylation Issues
SymptomProbable CauseCorrective Action
High % of O-alkylated byproduct Solvent Polarity: Non-polar solvents favor O-alkylation. Counter-ion: Small cations (

,

) can favor O-alkylation via hard-hard interaction.
Switch to DMF or DMSO. These polar aprotic solvents solvate the cation, leaving the "soft" N-nucleophile free to react. Use Cesium Carbonate (

).
Larger cations often improve N-selectivity [1].
Low Conversion Base Strength: Carbonates may be too weak for electron-deficient nitropyridones.Switch to NaH (Sodium Hydride). Caution: Must be done at

in THF to prevent ester hydrolysis of the alkylating agent.
Product is a carboxylic acid (Ester loss) Water Contamination: Hydroxide ions generated from wet base/solvent hydrolyze the ester.Dry Solvents: Use molecular sieves. Ensure

is freshly dried. Avoid NaOH/KOH.

Module 2: Chemoselective Reduction

Objective: Reduce the nitro group (


) to an amine (

) without hydrolyzing the methyl ester or reducing the pyridone ring.
Optimized Protocol
  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (30 psi).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Dissolve the nitro-intermediate in MeOH.

  • Flush the vessel with Nitrogen (

    
    ).
    
  • Add Pd/C carefully (pyrophoric risk).

  • Flush with Hydrogen (

    
    ) and stir vigorously.
    
  • Monitoring: Reaction is usually fast (1-4 hours).

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate immediately to avoid oxidative degradation of the amine.

Troubleshooting Guide: Reduction Issues
SymptomProbable CauseCorrective Action
Incomplete Reduction (Hydroxylamine intermediate) Catalyst Poisoning: Sulfur or trace halides from Step 1 carried over.Wash Step 1 product thoroughly. Ensure no bromide remains. Increase catalyst loading or pressure (50 psi).
Ester Transesterification Solvent Mismatch: Using Ethanol with a Methyl ester can lead to Ethyl ester formation.Match Solvent: Use Methanol for Methyl esters.
Dimerization (Azo compounds) High Concentration: Intermolecular coupling of nitroso intermediates.Dilute Reaction: Run at 0.05 M - 0.1 M concentration.

Module 3: Visualizing the Logic

The following diagrams illustrate the synthetic pathway and the decision-making logic for troubleshooting low yields.

Figure 1: Synthetic Pathway & Regioselectivity Control

SynthesisPath Start 3-nitropyridin-2(1H)-one Reagent Methyl bromoacetate + Base (K2CO3) Start->Reagent Intermediate_N N-Alkylated Product (Target Intermediate) Reagent->Intermediate_N Polar Aprotic Solvent (DMF/DMSO) Intermediate_O O-Alkylated Product (Undesired Byproduct) Reagent->Intermediate_O Non-polar Solvent or Ag+ salts Final Methyl (3-amino-2-oxopyridin- 1(2H)-yl)acetate Intermediate_N->Final H2, Pd/C (Reduction)

Caption: Pathway favoring N-alkylation via solvent control, followed by catalytic hydrogenation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield Detected StepCheck Which Step? Issue->StepCheck Alkylation Alkylation (Step 1) StepCheck->Alkylation Step 1 Reduction Reduction (Step 2) StepCheck->Reduction Step 2 RegioCheck Is O-isomer forming? Alkylation->RegioCheck CompleteCheck Stalled at Intermediate? Reduction->CompleteCheck SolventAction Switch to DMF/DMSO Use Cs2CO3 RegioCheck->SolventAction Yes HydrolysisCheck Is Ester hydrolyzing? RegioCheck->HydrolysisCheck No DryAction Dry Solvent/Base Avoid NaOH HydrolysisCheck->DryAction Yes PoisonAction Purify Starting Material (Remove Halides) CompleteCheck->PoisonAction Yes TransEstCheck Ester Scrambling? CompleteCheck->TransEstCheck No SolventMatch Match Alcohol Solvent to Ester Group TransEstCheck->SolventMatch Yes

Caption: Logic flow for diagnosing yield loss in alkylation and reduction steps.

Frequently Asked Questions (FAQ)

Q1: Can I start with 3-aminopyridin-2-one instead of the nitro compound? A: It is not recommended . The free primary amine at the 3-position is nucleophilic and will compete with the pyridone nitrogen for the alkyl halide, leading to a mixture of N-alkylated, amino-alkylated, and di-alkylated products. The nitro group acts as a perfect protecting group that withdraws electrons, making the pyridone nitrogen the primary nucleophile [2].

Q2: Why is my product turning purple/brown during workup? A: 3-aminopyridone derivatives are electron-rich and prone to oxidation (forming diazo-like species or quinoid structures) upon exposure to air and light.

  • Fix: Perform the reduction workup quickly. Store the final amine under Argon/Nitrogen in the freezer, or immediately couple it in the next step of your synthesis.

Q3: Is Sodium Hydride (NaH) better than Potassium Carbonate? A: NaH is a stronger base and ensures complete deprotonation, which can increase reaction speed. However, NaH requires strictly anhydrous conditions. If your DMF is "wet," NaH will generate NaOH, which will rapidly hydrolyze your methyl ester to the carboxylic acid. For most users,


 in DMF is the robust "sweet spot" between reactivity and stability [3].

References

  • Regioselective N-Alkylation Optimization

    • Title: Optimization of Reaction Conditions for N-Alkyl
    • Source: ResearchG
    • URL:3

  • Thienopyridine Scaffold Synthesis (Parallel Chemistry)

    • Title: Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds.
    • Source: PMC / NIH.
    • URL:4

  • Catalytic Hydrogenation Protocols

    • Title: Catalytic hydrogenation of nitriles (and pyridyl derivatives).[1]

    • Source: Google P
    • URL:1[1]

Sources

Technical Support Center: Strategic Control of N- vs. O-Alkylation in Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridone synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridone alkylation. The ambident nucleophilic nature of the pyridone ring often leads to a competitive formation of N-alkylated pyridones and O-alkylated pyridine ethers, a critical challenge in the synthesis of many pharmaceutical agents and biologically active molecules.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you selectively achieve your desired N-alkylated product and suppress the formation of O-alkylation side products.

Troubleshooting Guide: Overcoming O-Alkylation Side Reactions

This section addresses common issues encountered during pyridone alkylation, offering explanations and actionable solutions to improve regioselectivity.

Question 1: I'm observing a significant amount of the O-alkylated isomer in my reaction. What are the primary factors controlling this side reaction?

Answer: The N- versus O-alkylation selectivity in pyridone synthesis is a classic example of ambident nucleophilicity and is highly sensitive to a range of reaction parameters.[3] The outcome of your reaction is determined by a delicate balance of several interconnected factors:

  • Hard and Soft Acid-Base (HSAB) Theory: The pyridone anion has two nucleophilic centers: a "hard" oxygen and a "softer" nitrogen. According to HSAB theory, hard electrophiles (e.g., dimethyl sulfate, alkyl sulfonates) will preferentially react with the hard oxygen atom, leading to O-alkylation.[4] Conversely, soft electrophiles (e.g., alkyl iodides, benzyl bromide) favor reaction at the soft nitrogen atom, promoting the desired N-alkylation.[4]

  • Solvent Polarity and Coordinating Ability: The choice of solvent plays a pivotal role. Aprotic polar solvents like DMF or DMSO can solvate the cation of the pyridone salt, leaving a more "naked" and reactive anion. In such cases, the reaction tends to be kinetically controlled, favoring alkylation on the more electronegative oxygen atom. In contrast, nonpolar solvents may promote the formation of tight ion pairs, which can sterically hinder the oxygen atom and lead to preferential N-alkylation.

  • The Nature of the Base and Counter-ion: The base used to deprotonate the pyridone and the resulting counter-ion are critical. Large, soft cations like cesium (from Cs₂CO₃) are known to favor N-alkylation.[5] Silver salts (e.g., Ag₂CO₃), on the other hand, have a high affinity for halides and can promote the formation of a carbocation-like species, a hard electrophile, which then preferentially attacks the oxygen.[6]

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product, although this is not a universally applicable rule and can depend on the specific substrate and conditions.

  • Steric Hindrance: Bulky alkylating agents or substituents on the pyridone ring can sterically hinder one of the nucleophilic centers, thereby influencing the regioselectivity of the reaction.[7]

To diagnose your specific issue, a careful evaluation of these parameters in your current reaction setup is the first step.

Question 2: My attempts to N-alkylate a 2-pyridone with a secondary alkyl halide are yielding predominantly the O-alkylated product. How can I reverse this selectivity?

Answer: This is a common challenge, as secondary alkyl halides can be more prone to O-alkylation. Here are several strategies you can employ to favor N-alkylation:

Strategy 1: Employ a Micellar Aqueous System

A recently developed and highly effective method involves performing the reaction in water with a surfactant like Tween 20.[8][9] This approach creates a micellar system that can enhance the solubility of the starting materials and has been shown to provide high regioselectivity for N-alkylation, even with bulky secondary alkyl halides.[8][9]

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction can be an alternative for N-alkylation, but its selectivity is highly dependent on the substituents of the pyridone ring.[1][2] It's worth noting that for some substrates, the Mitsunobu reaction can exclusively lead to O-alkylation due to the hard, carbocation-like character of the intermediate alkoxyphosphonium cations.[4] Therefore, a small-scale test reaction is highly recommended.

Strategy 3: Solid-Phase Synthesis Approach

A robust method to ensure exclusive N-alkylation involves a solid-phase synthesis strategy. By anchoring a 2-halopyridine to a Wang resin, you form a 2-alkoxypyridine intermediate. Subsequent reaction with an alkyl halide leads to tandem alkylation on the nitrogen and cleavage from the resin, yielding only the N-alkylated pyridone with no detectable O-alkylated byproduct.[7]

Visualizing the Competing Pathways

The following diagram illustrates the tautomerism of 2-pyridone and the competing N- and O-alkylation pathways, which are influenced by various reaction conditions.

Caption: Competing N- and O-alkylation pathways of 2-pyridone.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle governing the N- vs. O-alkylation of pyridones?

The regioselectivity of pyridone alkylation is fundamentally governed by the principles of kinetic versus thermodynamic control and the Hard and Soft Acids and Bases (HSAB) theory. The pyridone anion is an ambident nucleophile, meaning it has two potential sites of attack for an electrophile: the nitrogen and the oxygen.[1][2] O-alkylation is often the kinetically favored pathway as the oxygen atom is more electronegative and bears a higher partial negative charge in the anion. However, the N-alkylated product is typically the more thermodynamically stable isomer. By carefully selecting reaction conditions, one can favor one pathway over the other.

Q2: Which analytical techniques are most effective for distinguishing between N- and O-alkylated isomers?

Distinguishing between the N- and O-alkylated products is crucial for accurate reaction analysis. Several spectroscopic techniques can be employed:

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the alkyl group and the pyridone ring can be indicative. For instance, a ROESY or NOESY (2D NMR) experiment can show through-space correlation between the N-alkyl protons and the protons on the pyridone ring, providing strong evidence for N-alkylation.[8]

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (in the N-alkylated product) versus the oxygen-bearing carbon in the aromatic ring (in the O-alkylated product) will be significantly different.

  • Infrared (IR) Spectroscopy: The N-alkylated product will exhibit a characteristic C=O stretching frequency, which will be absent in the O-alkylated isomer.[10]

  • Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, fragmentation patterns can sometimes be used for differentiation, although this is often less straightforward than NMR or IR.

Q3: Are there any catalyst- and base-free methods for selective N-alkylation?

Interestingly, an effective N-alkylation of hydroxypyridines with various organohalides has been achieved under catalyst- and base-free conditions.[11] The success of this method is attributed to the in-situ generation of HX, which facilitates the conversion of any initially formed pyridyl ether (O-alkylated product) intermediate to the more stable N-alkylated pyridone product.[11] This approach offers a simplified and potentially more environmentally friendly alternative for synthesizing N-alkyl-2-pyridones.[11]

Experimental Protocols

Protocol 1: Selective N-Alkylation using a Micellar Aqueous System

This protocol is adapted from a method demonstrating high regioselectivity for N-alkylation in water.[8][9]

  • Reaction Setup: To a reaction vial, add the 2-pyridone substrate (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Tween 20 (2% w/w in water).

  • Reagent Addition: Add the alkyl halide (1.2 equiv.) to the mixture.

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-alkylated pyridone.

Protocol 2: Exclusive N-Alkylation via Solid-Phase Synthesis

This protocol provides a method for achieving highly selective N-alkylation with no detectable O-alkylation byproducts.[7]

  • Resin Loading: Swell Wang resin in a suitable solvent like DMF. Add a solution of the 2-halopyridine (e.g., 2-chloropyridine) and a non-nucleophilic base (e.g., DBU) and shake at room temperature for 24-48 hours to couple the pyridine to the resin.

  • Alkylation and Cleavage: Wash the resin thoroughly to remove excess reagents. Add a solution of the desired alkyl halide in a suitable solvent (e.g., DCM) and heat the mixture (e.g., 80-120 °C) for 24-48 hours. This step results in simultaneous N-alkylation and cleavage from the resin.

  • Isolation: Filter the reaction mixture to remove the resin and wash the resin with the reaction solvent. Combine the filtrate and washings, and evaporate the solvent to yield the crude N-alkylated pyridone.

  • Purification: Purify the product as needed, typically by column chromatography.

Summary of Conditions for Selective Alkylation

ParameterFavorable for N-AlkylationFavorable for O-Alkylation
Electrophile Soft (e.g., R-I, R-Br)[4]Hard (e.g., R-OTs, R₂SO₄)[4]
Solvent Nonpolar (e.g., Toluene)Polar Aprotic (e.g., DMF, DMSO)
Base/Counter-ion Cs₂CO₃ (Cs⁺)[5], K₂CO₃NaH (Na⁺), Ag₂CO₃ (Ag⁺)[6]
Temperature Generally lower temperaturesGenerally higher temperatures
Specialized Methods Micellar (Tween 20/H₂O)[8][9], Solid-Phase[7]Mitsunobu (substrate dependent)[4]

References

Sources

Technical Support Guide: Troubleshooting PNA Monomer Solubility in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Problem: Peptide Nucleic Acid (PNA) monomers, particularly Fmoc-protected variants, exhibit significantly different solubility profiles than standard amino acids or DNA phosphoramidites. Users frequently encounter precipitation, incomplete dissolution, or "gelling" in Dimethylformamide (DMF).

The Science: Unlike DNA, PNA has a neutral pseudopeptide backbone (N-(2-aminoethyl)glycine). This lack of electrostatic repulsion leads to strong intermolecular aggregation (stacking) even at the monomer stage. Furthermore, the Benzhydryloxycarbonyl (Bhoc) protecting groups used on nucleobases (A, C, G) are highly hydrophobic.

The Solution: Successful dissolution requires a shift from standard peptide protocols.[1] This guide prioritizes solvent quality , mechanical dispersion (sonication) , and strategic solvent substitution (NMP) .

Pre-Flight Check: The "Golden" Dissolution Protocol

Do not proceed with synthesis until the monomer solution passes the visual clarity test.

Reagents Required[2][3][4][5][6][7][8][9][10][11]
  • Primary Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) [Highly Recommended over DMF]

  • Secondary Solvent: Anhydrous DMF (Amine-free, <10 ppm water)

  • Monomer: Fmoc-PNA-X(Bhoc)-OH (where X = A, C, G; T is usually unprotected on the base)

Step-by-Step Workflow
  • Solvent Selection:

    • Standard: DMF is the legacy solvent but often fails for G and C monomers at concentrations >0.1 M.

    • Optimized: Switch to NMP. NMP has higher solvating power for hydrophobic PNA backbones and reduces aggregation significantly compared to DMF.[2]

  • Weighing & Calculation:

    • Calculate for a target concentration of 0.1 M (standard) or 0.05 M (for stubborn G monomers).

    • Note: Do not attempt 0.2 M (standard peptide concentration) for PNA-G(Bhoc) or PNA-C(Bhoc) unless using NMP and heating.

  • Sequential Addition:

    • Add the solvent to the powder, not powder to solvent. This prevents "clumping" at the vial bottom.

  • Mechanical Dispersion (The Critical Step):

    • Vortex: 30 seconds (vigorous).

    • Sonicate: 10–15 minutes in an ultrasonic water bath at ambient temperature. Do not skip this. PNA monomers often form micro-crystalline aggregates invisible to the naked eye that will clog synthesizer lines.

  • Thermal Assist (If cloudy):

    • Heat the sealed vial to 40°C (Max 50°C) for 5 minutes.

    • Warning: Do not exceed 55°C or heat for >1 hour, as Fmoc groups can degrade or racemize in the presence of trace amines in DMF/NMP.

  • Filtration:

    • Filter all PNA monomer solutions through a 0.45 µm PTFE or Nylon syringe filter before placing them on the synthesizer.

Troubleshooting Logic: The Decision Tree

Use this logic flow to resolve persistent solubility issues.

PNA_Solubility Start Start: Monomer Powder SolventChoice Select Solvent: Prefer NMP over DMF Start->SolventChoice Mix Vortex (30s) + Sonicate (10m) SolventChoice->Mix Check Visual Inspection: Clear Solution? Mix->Check Heat Heat to 40°C (5 mins) Check->Heat No (Cloudy/Precipitate) Filter Filter (0.45 µm) & Load Check->Filter Yes Check2 Clear? Heat->Check2 Dilute Dilute to 0.05 M Check2->Dilute No Check2->Filter Yes Dilute->Filter Proceed at lower conc. Fail Discard/Check Purity Dilute->Fail Still Insoluble

Figure 1: Decision matrix for solubilizing Fmoc-PNA monomers. NMP is the preferred solvent for "rescue" operations.

Monomer-Specific Solubility Data

Monomer (Fmoc-PNA)Protection (Base)DifficultyRecommended SolventMax Safe Conc.Notes
Adenine (A) BhocModerateNMP or DMF0.15 MGenerally behaves well; sonication usually sufficient.
Thymine (T) NoneLowDMF0.20 MEasiest to dissolve. No base protection reduces hydrophobicity.
Cytosine (C) BhocHigh NMP 0.10 MMost problematic. Forms gels in DMF. Requires sonication and often heating.
Guanine (G) BhocHigh NMP 0.10 MSlow dissolution kinetics. Tendency to aggregate over time (24h+).

Frequently Asked Questions (FAQs)

Q1: Why is my PNA-G monomer precipitating inside the synthesizer lines after 24 hours? A: This is "on-instrument aggregation." PNA monomers, especially G and C, are thermodynamically driven to stack.

  • Fix: Reduce concentration to 0.1 M or 0.05 M.

  • Fix: Switch the solvent to anhydrous NMP.

  • Fix: If your synthesizer allows, program a "line wash" with pure NMP or DMF every 4 hours to prevent static monomer from crystallizing.

Q2: Can I use heat to dissolve the monomers? A: Yes, but with strict limits. You may heat the solution to 40-50°C to aid initial dissolution.

  • Warning: Do not keep the monomer heated on the synthesizer. Prolonged heat causes Fmoc deprotection (via thermal degradation of the solvent releasing amines) and can lead to double-couplings or racemization.

Q3: My DMF is "Peptide Grade." Is that good enough? A: Not always. "Peptide Grade" guarantees low UV absorbance but not necessarily low amine content over time. DMF decomposes into dimethylamine and formic acid. Dimethylamine removes the Fmoc group.

  • Test: If your monomer solution turns slightly yellow overnight, your solvent contains amines. Use fresh, anhydrous DMF/NMP packed under argon.

Q4: Why do you recommend NMP over DMF? A: NMP (N-Methyl-2-pyrrolidone) is more polar and has better solvating power for the hydrophobic Bhoc groups and the PNA backbone. Studies show that NMP reduces intermolecular aggregation, leading to faster coupling kinetics and higher purity crude products.

Q5: Can I sonicate the monomer for too long? A: Generally, no. 15-30 minutes is safe. However, ensure the water bath does not heat up significantly (>50°C) during prolonged sonication.

References

  • LGC Biosearch Technologies. (n.d.). Peptide Nucleic Acid (PNA) Synthesis Protocols. Retrieved from

  • PNA Bio. (n.d.). Fmoc PNA Monomers for PNA Oligo Synthesis. Retrieved from

  • ChemPep. (n.d.). Overview of PNA Monomers and Synthesis. Retrieved from

  • ConnectSci. (2012). Peptide Nucleic Acid Monomers: A Convenient and Efficient Synthetic Approach. Australian Journal of Chemistry. Retrieved from

  • Biotage. (2023).[3] Choosing the Right Solvent: DMF vs NMP for Hydrophobic Peptides. Retrieved from

Sources

Technical Support Center: Purification of Methyl 2-(3-amino-2-oxo-1-pyridyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methyl 2-(3-amino-2-oxo-1-pyridyl)acetate (CAS: 175210-67-0). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related pyridone derivatives. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to ensure you achieve the highest purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the purification of methyl 2-(3-amino-2-oxo-1-pyridyl)acetate.

Q1: What are the key structural features of methyl 2-(3-amino-2-oxo-1-pyridyl)acetate that influence its purification?

A: The purification strategy for this molecule is dictated by three primary functional groups:

  • Aromatic Amine (-NH₂): This group is weakly basic and can interact strongly with acidic stationary phases like silica gel, potentially leading to peak tailing during column chromatography.[1][2]

  • Pyridone Ring: This polar heterocyclic system contributes to the molecule's overall polarity and provides a chromophore for UV detection.[3]

  • Methyl Ester (-COOCH₃): This group is susceptible to hydrolysis under strongly acidic or basic conditions, a critical consideration when choosing purification techniques.

The combination of these features results in a polar, UV-active compound that requires specific conditions for successful purification.

Q2: What is the most common method for purifying this compound on a laboratory scale?

A: For typical lab-scale quantities (milligrams to several grams), flash column chromatography on silica gel is the most widely applicable and effective method.[4][5] It offers a good balance of speed, resolution, and scalability. However, for material that is already substantially pure (>90%), recrystallization can be a more efficient and economical final polishing step.[6][7]

Q3: How can I quickly assess the purity of my crude material and monitor the purification process?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[8][9] It allows for rapid analysis of reaction progress and purity of column fractions. Due to the compound's aromatic nature, spots can be easily visualized under a UV lamp (254 nm).[8] For more definitive identification of amine-containing spots, specific staining reagents can be used.[10][11]

Part 2: Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you may encounter during your experiments.

Q4: My compound is streaking badly or not moving from the baseline on my silica TLC plate. What's wrong?

A: This is a classic sign of strong interaction between the basic amino group and the acidic silanol groups on the silica surface. The compound adsorbs too strongly, resulting in poor mobility and "tailing."

Solution: Incorporate a small amount of a basic modifier into your eluent system.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Ammonia: Using a solvent system containing ammonium hydroxide (e.g., a dichloromethane/methanol/ammonium hydroxide mixture) can also effectively mitigate this issue.

Q5: My yield is very low after column chromatography. What are the likely causes?

A: Low yield is a common problem that can originate from several factors.[12][13] A systematic approach is needed to diagnose the issue.

Logical Troubleshooting Workflow for Low Yield

G cluster_solutions Potential Solutions start Low Post-Column Yield check_column Analyze Column Fractions: Is the compound still on the column? start->check_column check_crude Analyze Crude vs. Purified: Was the compound stable? check_column->check_crude No stuck Compound Stuck on Column (Polarity Issue) check_column->stuck Yes eluted_broadly Eluted in Many Fractions (Poor Separation) check_column->eluted_broadly Yes degraded Degradation During Purification (Instability) check_crude->degraded Mass Loss Detected physical_loss Physical Loss (e.g., precipitation, transfer) check_crude->physical_loss Mass Loss Detected sol1 Increase eluent polarity or add a basic modifier (Et₃N). stuck->sol1 sol2 Optimize TLC conditions first; use a shallower solvent gradient. eluted_broadly->sol2 sol3 Avoid harsh acidic/basic conditions; consider alternative methods like recrystallization. degraded->sol3 sol4 Check solubility in eluent; ensure careful handling and transfers. physical_loss->sol4

Caption: A workflow for diagnosing the cause of low purification yield.

Q6: I see multiple spots on my TLC after purification. How do I remove these persistent impurities?

A: The strategy depends on the nature of the impurity, which can be inferred from its Rf value on the TLC plate.

  • If the impurity is less polar (higher Rf): Your eluent system may be too polar, causing the impurity to co-elute with your product. Try starting with a less polar solvent mixture.

  • If the impurity is more polar (lower Rf): The impurity may be a salt or a highly polar byproduct. Ensure you have performed an aqueous workup before chromatography to remove any water-soluble species. If it persists, a more polar eluent system may be required to separate it from your product, or consider switching to a different technique like reversed-phase chromatography.

  • If the impurity has a similar Rf: The compounds are too close in polarity for easy separation. You may need to screen different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) or use a higher-performance column with smaller particle size.[5]

Part 3: Experimental Protocols & Data

This section provides detailed methodologies and reference data for key purification workflows.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is essential for developing a column chromatography method and for analyzing fractions.[14]

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or methanol). Use a capillary tube to spot a small amount onto the origin line.

  • Development: Place the TLC plate in a sealed chamber containing the developing solvent (eluent). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If needed, stain the plate with a ninhydrin solution and gently heat to visualize the amine-containing product as a colored spot.[15]

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). The ideal Rf for column chromatography is typically between 0.2 and 0.4.

Table 1: Recommended TLC Solvent Systems

Solvent System (v/v/v)Typical RfNotes
95:5 Dichloromethane/Methanol~0.3A good starting point for many polar compounds.
80:20 Ethyl Acetate/Hexane~0.2Use if the compound is less polar than expected.
94:5:1 DCM/Methanol/NH₄OH~0.4Excellent for eliminating peak tailing caused by the amine group.
Protocol 2: Purification by Flash Column Chromatography

This is the primary method for purifying the title compound from a crude reaction mixture.[16]

  • Column Packing: Select an appropriately sized silica gel column for your sample amount (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column using the initial, least polar eluent determined from your TLC analysis.

  • Sample Loading: Dissolve your crude material in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting with the starting solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.[5]

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent over time (e.g., from 2% to 10% methanol in dichloromethane). This will first elute less polar impurities, followed by your product, and finally any highly polar impurities.

  • Fraction Collection: Collect the eluent in sequentially labeled test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Table 2: Comparison of Chromatographic Conditions

MethodStationary PhaseMobile Phase ExampleBest For
Normal Phase Silica GelGradient of 0-10% Methanol in Dichloromethane + 0.5% Et₃NGeneral purpose purification of crude mixtures.
Reversed-Phase C18-functionalized SilicaGradient of 5-50% Acetonitrile in WaterSeparating very polar compounds or impurities that are difficult to resolve on normal phase.
HILIC Amine-bonded SilicaAcetonitrile/WaterAn advanced technique for highly polar, water-soluble compounds that show poor retention in reversed-phase.[1]
Protocol 3: Purification by Recrystallization

This method is ideal for a final purification step if the material is already >90% pure.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar compound like this, good candidates include ethanol, isopropanol, or an ethyl acetate/hexane mixture.[7][8]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

References

  • The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradi
  • Amino Acid Purification - Column Chrom
  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Wiley Online Library.
  • FAQ: My purification failed and/or why is my yield lower than expected? New England Biolabs.
  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.
  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.
  • Column Chromatography.
  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
  • Column chrom
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
  • methyl 2-(3-amino-2-oxo-1-pyridyl)
  • Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Oriental Journal of Chemistry.
  • How to Troubleshoot Low Protein Yield After Elution.
  • Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Thin Layer Chromatography of Amino Acids. CR Subscription Agency.
  • A New Spray Reagent for Identification of Amino Acids on Thin-Layer Chromatography Pl
  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applic

Sources

Removing unreacted methyl chloroacetate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MCA-RMVL-001 Status: Open Agent: Senior Application Scientist Subject: Strategies for removing unreacted methyl chloroacetate from reaction mixtures

User Guide Overview

You are likely here because your reaction is complete, but TLC or LC-MS shows persistent methyl chloroacetate (MCA). This reagent is a potent lachrymator and an alkylating agent , making its complete removal critical for both safety and downstream purity.

Because MCA has a relatively high boiling point (


) and limited water solubility, standard "rotavap and wash" protocols often fail. This guide provides three tiered solutions based on your product's sensitivity and physical properties.
Quick Diagnostic: Which Method is Right for You?
If your product is...And the scale is...Use MethodWhy?
Thermally Stable (

)

1.[1] High Vacuum Distillation Most scalable; no added reagents.
Base Stable (e.g., aromatics, ethers)Any2. Chemical Derivatization Converts MCA to water-soluble species. Fastest workup.
Sensitive / High Value

3. Solid-Supported Scavenging Mildest conditions; filtration only.
Method 1: Physical Removal (High Vacuum)

Best for: Large scale, thermally stable non-volatile products.

Standard rotary evaporation (


 at 

) will not remove MCA effectively. You must move to the "oil pump" regime.

Protocol:

  • Concentrate the reaction mixture to an oil using a standard rotary evaporator to remove bulk solvents (DCM, THF, etc.).

  • Connect the flask to a high-vacuum manifold (Schlenk line) or a high-performance vacuum pump capable of

    
     .
    
  • Heat the bath to

    
      while stirring rapidly.
    
  • Critical Step: If the residue is viscous, add a "chaser" solvent. Add small portions of toluene or heptane and re-evaporate. These solvents form azeotrope-like mixtures that help carry the MCA into the trap.

⚠️ Safety Warning: The MCA will collect in your cold trap. When you thaw the trap, it will release lachrymatory vapors. Thaw the trap inside a fume hood and treat the liquid with aqueous ammonia before disposal.

Method 2: Chemical Derivatization (The "Amine Trick")

Best for: Base-stable products. This is the most reliable "wet chemistry" method. Mechanism: MCA reacts slowly with water (hydrolysis) but rapidly with small amines to form highly polar amides.

The Chemistry:



Protocol:

  • Dilute your reaction mixture with an organic solvent (EtOAc or DCM).

  • Add

    
     equivalents  (relative to excess MCA) of 
    
    
    
    aqueous ammonia
    or
    
    
    aqueous dimethylamine
    .
  • Stir vigorously for 30–60 minutes at room temperature.

    • Observation: The mixture may warm slightly (exothermic).

  • Transfer to a separatory funnel.

  • Wash Sequence:

    • Wash 1: Water (Removes the generated chloroacetamide and excess amine).

    • Wash 2:

      
       (Removes trace amine; ensure your product isn't basic/protonatable).
      
    • Wash 3: Brine.

  • Dry over

    
     and concentrate.
    

Why this works: The resulting amide (e.g., 2-chloroacetamide) is vastly more water-soluble than the starting ester and partitions into the aqueous phase.

Method 3: Solid Phase Scavenging

Best for: Late-stage drug candidates, acid/base sensitive compounds, or parallel synthesis libraries.

Using a polymer-supported scavenger avoids aqueous workup entirely. You need a nucleophilic resin that will attack the alkyl chloride or the ester.

Recommended Scavengers:

  • Thiol Resins (e.g., SiliaMetS Thiol): Best for chemoselectivity. Attacks the alkyl chloride via

    
    .
    
  • Amine Resins (e.g., Trisamine / WA21J): Attacks both the alkyl chloride and the ester.

Protocol:

  • Dissolve crude mixture in THF, DCM, or MeOH.

  • Add

    
     equivalents  of resin (relative to expected excess MCA).
    
  • Stir or shake for 4–12 hours at room temperature.

    • Tip: Heating to

      
       accelerates the capture significantly.
      
  • Filter through a fritted cartridge or Celite pad.

  • Rinse the resin with solvent. The filtrate contains your purified product.

Visual Workflow: Decision & Execution

MCA_Removal_Workflow Start Reaction Complete: Excess MCA Present CheckStability Check Product Stability Start->CheckStability HighTemp Stable >100°C? CheckStability->HighTemp VacMethod METHOD 1: High Vacuum (<1 mbar) + Toluene Chase HighTemp->VacMethod Yes BaseStable Base Stable? HighTemp->BaseStable No AmineWash METHOD 2: Aqueous Amine Wash (Forms Polar Amide) BaseStable->AmineWash Yes Sensitive Sensitive / High Value? BaseStable->Sensitive No Scavenger METHOD 3: Polymer Scavenger (Thiol or Trisamine) Sensitive->Scavenger Yes

Figure 1: Decision tree for selecting the optimal Methyl Chloroacetate removal strategy based on product properties.

FAQ: Troubleshooting & Safety

Q: The rotavap trap smells incredibly pungent and is making me cry. What happened? A: You likely evaporated MCA into the trap. It is a lachrymator (tear agent).[2][3][4]

  • Immediate Action: Close the hood sash.

  • Decontamination: Do not just pour the trap into waste. Add concentrated aqueous ammonia or

    
     NaOH to the trap contents and let it sit in the hood for 2 hours to destroy the MCA before disposal.
    

Q: I used Method 2 (Amine Wash), but I still see a spot on TLC. A: The amide formed (e.g.,


-methyl-2-chloroacetamide) can sometimes extract back into organic solvents if the wash wasn't thorough.
  • Fix: Ensure your aqueous layer is large enough.[4] If the spot persists, try a wash with

    
     (if your product tolerates acid) to protonate and remove any residual amine-complexes.
    

Q: Can I just use Sodium Bicarbonate? A: Bicarbonate is often too weak. It relies on hydrolysis, which is slow for MCA at room temperature. You might end up stirring for 24 hours.[5] The "Amine Trick" (Method 2) is kinetically much faster.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7295, Methyl chloroacetate. Retrieved from [Link]

  • Biotage. (2024). Metal Scavenger User Guide (Applicable to Electrophile Scavenging Principles). Retrieved from [Link]

Sources

Validation & Comparative

HRMS data for methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of Methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate using High-Resolution Mass Spectrometry (HRMS)

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate, a substituted pyridinone derivative, serves as a valuable building block in medicinal chemistry. Its precise characterization is paramount to ensure the integrity of subsequent synthetic steps and biological evaluations. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable analytical tool, offering unparalleled accuracy and sensitivity for determining elemental composition and elucidating molecular structures.[1]

This guide provides a comprehensive, technically grounded comparison of methods for confirming the identity of methyl 2-(3-amino-2-oxopyridin-1(2H)-yl)acetate, with a primary focus on the application of HRMS. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the insights derived from HRMS with those from alternative analytical techniques.

Physicochemical Properties and Theoretical Mass Calculation

The initial step in any mass spectrometry analysis is to determine the theoretical exact mass of the target analyte. This calculated value serves as the benchmark against which experimental data are compared.

Table 1: Physicochemical and Mass Spectrometric Properties of the Target Compound

PropertyValueSource
IUPAC Namemethyl 2-(3-amino-2-oxopyridin-1(2h)-yl)acetate[2]
CAS Number175210-67-0[2]
Molecular FormulaC₈H₁₀N₂O₃[2]
Molecular Weight182.18 g/mol [2]
Theoretical Exact Mass (Monoisotopic) 182.06914 Da Calculated
Theoretical m/z [M+H]⁺ 183.07642 Da Calculated

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). The protonated molecule, [M+H]⁺, is the most commonly observed ion in positive-mode Electrospray Ionization (ESI), hence its theoretical m/z is the primary target for identification in the full scan mass spectrum.

The HRMS Analytical Workflow: A Self-Validating System

A robust HRMS workflow is designed to provide multiple layers of evidence for structural confirmation. The process is not merely a sequence of steps but a logical framework where each stage validates the next.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Acquisition & Interpretation Prep 1. Sample Solubilization (e.g., in Methanol/Water) LC 2. Chromatographic Separation (UPLC/HPLC) Prep->LC ESI 3. Electrospray Ionization (ESI) (Positive Mode) LC->ESI HRMS 4. Mass Analysis (e.g., Orbitrap, TOF) ESI->HRMS MS1 5. Full Scan MS (Accurate Mass of [M+H]⁺) HRMS->MS1 MS2 6. Tandem MS (MS/MS) (Fragmentation of [M+H]⁺) MS1->MS2 Isolate & Fragment Confirm 7. Structural Confirmation (Data Interpretation) MS2->Confirm Fragmentation_Pathway cluster_frags Key Diagnostic Fragments Parent [M+H]⁺ m/z = 183.0764 C₈H₁₁N₂O₃⁺ Frag1 [M+H - CH₂O]⁺ m/z = 153.0659 C₇H₉N₂O₂⁺ Parent->Frag1 - H₂CO (30.01 Da) Frag2 [M+H - C₂H₃O₂]⁺ m/z = 124.0502 C₆H₆N₂O⁺ Parent->Frag2 - CH₃COOH (60.02 Da) Frag3 [M+H - COOCH₃]⁺ m/z = 124.0502 C₆H₆N₂O⁺ Parent->Frag3 - •COOCH₃ (59.01 Da)

Sources

A Comparative Guide to the FTIR Spectroscopy of Pyridinone Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of pyridinone ester derivatives. As scaffolds of significant interest in medicinal chemistry and drug development, understanding the nuanced structural features of these molecules is paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the presence of key functional groups and elucidate the molecular structure, providing a unique vibrational "fingerprint."[1] This document details the characteristic infrared absorption bands, provides a comparative analysis against simpler analogues, and outlines a validated experimental protocol for obtaining high-fidelity spectra.

The Vibrational Signature: Deconstructing the Pyridinone Ester Spectrum

Pyridinone ester derivatives are defined by a heterocyclic pyridinone core covalently linked to an ester functional group. This combination results in a complex but highly interpretable IR spectrum. The most diagnostic spectral regions are dominated by the stretching vibrations of two distinct carbonyl (C=O) groups—one from the pyridinone ring and one from the ester moiety.

The Carbonyl Region (1650-1750 cm⁻¹): A Tale of Two Peaks

The presence of two strong absorption bands in this region is the most definitive FTIR evidence for a pyridinone ester structure.

  • Pyridinone C=O Stretch (~1650-1690 cm⁻¹): The carbonyl group within the 2-pyridone ring exhibits significant amide or lactam character due to resonance with the nitrogen lone pair. This delocalization weakens the C=O double bond, lowering its stretching frequency compared to a simple ketone. This peak is typically strong and appears in the 1650-1690 cm⁻¹ range.[2][3] Its exact position is sensitive to factors like intermolecular hydrogen bonding, which can further lower the frequency and broaden the peak, particularly in solid-state measurements.[1][4]

  • Ester C=O Stretch (~1715-1750 cm⁻¹): The ester carbonyl stretch is found at a higher wavenumber. For aliphatic esters, this band typically appears between 1735-1750 cm⁻¹.[5][6] If the ester carbonyl is conjugated with an aromatic system (α,β-unsaturated), the frequency is lowered to the 1715-1730 cm⁻¹ range due to resonance.[5][6]

The C-O and C-N Stretching Region (1000-1350 cm⁻¹)

This region provides confirmatory evidence for both the ester and the heterocyclic ring system.

  • Ester C-O Stretches: Esters characteristically display two strong C-O stretching bands.[7] These correspond to the asymmetric vibrations of the C(=O)-O and O-C linkages and are typically found between 1300-1000 cm⁻¹.[5][7]

  • Pyridinone C-N Stretch: The C-N stretching vibration within the pyridinone ring also contributes to absorptions in this region, often observed between 1200-1350 cm⁻¹.[8][9]

Pyridinone Ring and Aromatic Vibrations
  • C=C and C=N Ring Stretches (1400-1620 cm⁻¹): Multiple bands of variable intensity appear in this region, corresponding to the stretching vibrations of the C=C and C=N bonds within the pyridinone ring.[1][10]

  • Aromatic C-H Stretches (>3000 cm⁻¹): If the structure contains aromatic rings, the sp² C-H stretching vibrations will be observed as weaker bands in the 3000-3100 cm⁻¹ range.[5][6] This helps distinguish them from aliphatic sp³ C-H stretches, which appear just below 3000 cm⁻¹.[2]

  • C-H Out-of-Plane Bending (675-900 cm⁻¹): The substitution pattern on the pyridinone or other aromatic rings can often be inferred from the strong C-H "oop" bands in the fingerprint region.[5]

Comparative Spectral Analysis: Isolating the Unique Signature

To fully appreciate the diagnostic power of the FTIR spectrum, it is crucial to compare the characteristic peaks of a pyridinone ester derivative with its constituent substructures: a simple 2-pyridone and a simple aromatic ester. The table below summarizes the key differences.

Vibrational ModePyridinone Ester Derivative (cm⁻¹)Simple 2-Pyridone (cm⁻¹)Simple Aromatic Ester (cm⁻¹)Key Differentiator
Pyridinone C=O Stretch 1650-1690 (Strong) 1650-1690 (Strong) N/APresent in pyridinone structures.
Ester C=O Stretch 1715-1750 (Strong) N/A1715-1730 (Strong) The presence of two distinct, strong C=O peaks is the hallmark of a pyridinone ester.
Ester C-O Stretches 1000-1300 (Two, Strong)N/A1000-1300 (Two, Strong)Confirms the ester functionality.
Ring C=C & C=N Stretches 1400-1620 (Multiple, Med-Strong)1400-1620 (Multiple, Med-Strong)1450-1600 (Aromatic C=C)Confirms the heterocyclic/aromatic core.
Aromatic C-H Stretch 3000-3100 (Weak-Med)3000-3100 (Weak-Med)3000-3100 (Weak-Med)Indicates sp² C-H bonds.
N-H Stretch (unsubstituted) N/A (Typically N-substituted)2400-3300 (Very Broad, Strong)N/AThe absence of a broad N-H band and the presence of the ester group confirms N-acylation or substitution.

Experimental Protocol for High-Fidelity FTIR Analysis (KBr Pellet Method)

Accurate and reproducible IR spectra are contingent on meticulous sample preparation.[1] The Potassium Bromide (KBr) pellet method is a robust technique for analyzing solid samples.

Rationale: KBr is used as a matrix because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and has a plastic character under pressure, allowing it to form a transparent sheet.[1] The goal is to disperse the solid sample homogeneously within this matrix to minimize light scattering (the Christiansen effect) and obtain a high-quality spectrum.

Methodology:

  • Drying: Ensure both the pyridinone ester sample and spectroscopic grade KBr powder are thoroughly dry. Moisture will cause a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H region or other features. Use a drying oven at 110°C for several hours and store in a desiccator.

  • Sample Weighing: Weigh approximately 1-2 mg of the solid sample and 150-200 mg of dry KBr. The optimal ratio is about 1:100 sample to KBr.

  • Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture vigorously with an agate pestle for 3-5 minutes.[1] Causality: This step is critical to reduce the particle size of the sample to below the wavelength of the IR radiation, which minimizes scattering and produces sharp, well-defined peaks.[1] The mixture should appear as a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press die. Distribute the powder evenly. Place the die under a hydraulic press and apply a vacuum to remove trapped air. Slowly increase the pressure to 8-10 tons for 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, uneven pressure, or moisture contamination, and a new pellet should be prepared.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[11] Run a background scan of the empty sample compartment beforehand.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the KBr pellet preparation and analysis workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis Start Start: Dry Sample & KBr Weigh 1. Weigh (1-2 mg Sample, ~150 mg KBr) Start->Weigh Grind 2. Grind & Mix (Agate Mortar, 3-5 min) Weigh->Grind Transfer 3. Load Die Grind->Transfer Press 4. Apply Vacuum & Press (8-10 tons, 2-3 min) Transfer->Press Inspect 5. Inspect Pellet (Transparent?) Press->Inspect Good Transparent Pellet Inspect->Good Yes Bad Opaque Pellet Inspect->Bad No Mount 6. Mount Pellet in Holder Good->Mount Bad->Grind Regrind or Redo Acquire 7. Acquire Spectrum (4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ res) Mount->Acquire Process 8. Process & Analyze Data Acquire->Process End End: Interpreted Spectrum Process->End

Caption: Workflow for FTIR analysis of solid samples using the KBr pellet method.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of pyridinone ester derivatives. The key diagnostic feature is the appearance of two distinct and strong carbonyl absorption bands: the pyridinone C=O stretch (~1650-1690 cm⁻¹) and the ester C=O stretch (~1715-1750 cm⁻¹). Supported by the characteristic C-O stretches of the ester and the C=C/C=N vibrations of the heterocyclic ring, this spectral signature provides unambiguous evidence of the target molecular framework. By following a validated experimental protocol, researchers can obtain high-fidelity data crucial for reaction monitoring, quality control, and the comprehensive characterization of these vital pharmaceutical scaffolds.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems. Benchchem.
  • Studies on the Infrared Spectra of Heterocyclic Compounds. VI. Infrared Spectra of Substituted α-Pyridones and α-Quinolones. (1). The Region from 2000 to 4000cm⁻¹. J-Stage.
  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Australian Journal of Chemistry. Available from: [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • Characteristic IR Absorptions. OpenOChem Learn. Available from: [Link]

  • Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLOS ONE. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. Available from: [Link]

Sources

Comparative Guide: 3-Amino vs 5-Amino-2-Pyridinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 2-pyridinone (2-pyridone) scaffold is a privileged structure, serving as a bioisostere for amides and phenyl rings. When functionalizing this core with a primary amine to create vectors for drug extension, the choice between 3-amino-2-pyridinone and 5-amino-2-pyridinone is a critical decision point.

  • 3-Amino-2-Pyridinone: The superior choice for kinase hinge-binding designs. The 3-amino group often benefits from an intramolecular hydrogen bond with the adjacent carbonyl, locking the conformation and reducing metabolic susceptibility. It provides a vector directed toward the "gatekeeper" region in many kinase active sites.

  • 5-Amino-2-Pyridinone: The preferred choice for solubility enhancement and solvent-channel targeting. Lacking the intramolecular hydrogen bond, the amine is more basic and solvent-exposed, making it an ideal handle for solubilizing tails or PROTAC linkers.

Structural & Electronic Profiling

The physicochemical divergence between these isomers stems from the electronic influence of the cyclic amide (lactam) system.

Physicochemical Comparison Table
Feature3-Amino-2-Pyridinone5-Amino-2-PyridinoneImpact on Drug Design
pKa (Conjugate Acid) ~2.5 - 3.0 (Lower)~4.0 - 4.5 (Higher)5-amino is more basic; 3-amino is deactivated by the adjacent carbonyl.
Intramolecular H-Bond Yes (NH₂

C=O)
No 3-amino is more lipophilic and membrane-permeable due to "masked" polarity.
Dipole Moment LowerHigher5-amino derivatives often have better aqueous solubility.
Synthetic Reactivity Nucleophilic but hinderedHighly Nucleophilic5-amino couples faster in amide bond formation; 3-amino may require forcing conditions.
Metabolic Liability Moderate (N-acetylation)High (N-acetylation/Oxidation)5-amino is a "soft spot" for Phase II conjugation if left unsubstituted.
Structural Visualization

The following diagram illustrates the numbering and the critical intramolecular hydrogen bond in the 3-amino isomer.

PyridinoneStructure cluster_0 3-Amino-2-Pyridinone cluster_1 5-Amino-2-Pyridinone node3 3-Amino Isomer (Intramolecular H-Bond) prop3 • Conformational Lock • Lower Basicity • Gatekeeper Vector node3->prop3 node5 5-Amino Isomer (Solvent Exposed) prop5 • High Flexibility • Higher Basicity • Solvent Channel Vector node5->prop5

Figure 1: Structural divergence highlighting the conformational lock in the 3-amino isomer vs. the solvent exposure of the 5-amino isomer.

Synthetic Accessibility & Protocols

Synthesis of these isomers typically proceeds via nitration of 2-pyridinone followed by reduction. However, regioselectivity is a major challenge.

The Regioselectivity Challenge

Direct nitration of 2-pyridinone with


 yields a mixture of 3-nitro (minor) and 5-nitro (major) isomers.
  • 3-Nitro Path: Often requires specific conditions (e.g., rearrangement of N-nitro intermediates) or alternative starting materials (2-hydroxynicotinic acid).

  • 5-Nitro Path: The thermodynamic product of electrophilic aromatic substitution.

Validated Protocol: Separation and Reduction

This workflow ensures high purity for biological testing.

Step 1: Nitration & Separation (Steam Distillation Method) [1]

  • Reaction: Dissolve 2-pyridinone (10 mmol) in conc.

    
    . Add fuming 
    
    
    
    dropwise at 0°C. Stir at RT for 4h.
  • Quench: Pour onto crushed ice.

  • Separation (Critical): Perform steam distillation on the crude mixture.

    • Distillate: Contains 3-nitro-2-pyridinone (volatile due to intramolecular H-bonding preventing intermolecular aggregation).

    • Residue: Contains 5-nitro-2-pyridinone (non-volatile, forms intermolecular H-bond networks).

  • Yield: Typically 15-20% for 3-nitro, 50-60% for 5-nitro.

Step 2: Reduction (General Procedure)

  • Suspend the nitro-isomer in Methanol/THF (1:1).

  • Add 10% Pd/C (5 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 2-4 hours.
    
  • Filter through Celite and concentrate.

    • Note: 3-amino-2-pyridinone is unstable to oxidation in air over long periods; store as the HCl salt.

Medicinal Chemistry: Kinase SAR Case Study

The most high-value application of these isomers is in the design of Type I and Type II kinase inhibitors.

Structure-Activity Relationship (SAR) Logic[2]
  • The Hinge Binder: The lactam (NH-C=O) of the pyridinone core mimics the Adenine ring of ATP, forming a donor-acceptor pair with the kinase hinge region (e.g., Met109/Gly110 in p38

    
    ).
    
  • The 3-Amino Vector: Points directly towards the hydrophobic back pocket or the gatekeeper residue . Derivatization here (e.g., to an amide or urea) allows the inhibitor to sample the DFG-motif conformation.

  • The 5-Amino Vector: Points towards the solvent front . This is the ideal position to attach solubilizing groups (morpholine, piperazine) without disrupting the primary binding event.

Kinase Binding Workflow Diagram

KinaseSAR cluster_3 3-Position Substitution cluster_5 5-Position Substitution Core 2-Pyridinone Core (Hinge Binder) Vector3 3-Amino Vector Core->Vector3 Derivatization Vector5 5-Amino Vector Core->Vector5 Derivatization Target3 Target: Gatekeeper/Back Pocket (Potency & Selectivity) Vector3->Target3 Target5 Target: Solvent Channel (Solubility & PK Properties) Vector5->Target5

Figure 2: Strategic vector analysis for kinase inhibitor design using pyridinone isomers.

Experimental Evidence: Research into Itk (Interleukin-2 inducible T-cell kinase) inhibitors demonstrated that functionalization of the 3-amino group was key to achieving nanomolar potency (


 = 7 nM), whereas the 5-position was utilized to tune selectivity against related kinases [1].[2]

ADME & Metabolic Stability

When selecting an isomer, metabolic stability is often the deciding factor.

Metabolic Soft Spots
  • N-Acetylation: Both isomers are substrates for N-acetyltransferases (NAT). However, the 5-amino isomer is significantly more liable due to higher nucleophilicity and steric accessibility. The 3-amino isomer is partially protected by the adjacent carbonyl oxygen.

  • Oxidation: The electron-rich nature of the 5-amino system makes the ring prone to oxidation by CYP450 enzymes (specifically CYP2E1 as seen in related aminopyridines [2]).

Stability Optimization Strategy
  • If using 3-amino: Convert to a urea or amide immediately. This exploits the vector for potency while eliminating the primary amine liability.

  • If using 5-amino: Capping is mandatory. Free 5-amino-pyridinones have poor half-lives (

    
    ). Methylation or cyclization into a fused system (e.g., pyrido[3,2-b]pyrazinones) is a proven strategy to improve stability [3].
    

References

  • Discovery and SAR of 3-aminopyrid-2-ones as Itk inhibitors. Source: National Institutes of Health (PubMed) / Vertex AI Search URL:[Link]

  • Metabolic Stability of 4-Aminopyridine (Analogous Metabolic Pathways). Source: Drug Metabolism and Disposition / PMC URL:[Link]

  • Synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Regioselective Nitration and Separation of Pyridinones. Source: Semantic Scholar / ResearchGate URL:[Link][3][4]

Sources

A Comparative Guide to Achieving Optimal HPLC Retention for Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridinone and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique structural features and wide-ranging biological activities.[1][2] These scaffolds are integral in drug discovery, acting as bioisosteres for key moieties and forming the basis for novel therapeutic agents.[1][3][4] Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is one such derivative, characterized by its polar pyridone core, a primary amine, and an ester functional group.

The analytical challenge presented by this molecule lies in its inherent polarity and hydrophilicity. In High-Performance Liquid Chromatography (HPLC), such compounds are notoriously difficult to retain on traditional reversed-phase (RP) columns, often eluting at or near the solvent front, which compromises resolution and quantification.[5][6] This guide provides a comparative analysis of two primary chromatographic strategies—conventional Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust method for achieving optimal retention and separation of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate. We will explore the theoretical basis for each technique, present detailed experimental protocols, and offer data-driven recommendations for researchers in drug development and quality control.

Analyte Characterization: Physicochemical Properties

Understanding the structure of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is fundamental to selecting an appropriate chromatographic strategy.

  • Structure: The molecule contains a 2-pyridone ring, which is an aromatic, six-membered heterocycle with a carbonyl group and a nitrogen heteroatom.

  • Key Functional Groups:

    • Amino Group (-NH2): A basic and highly polar functional group.

    • Pyridone Core: Contains polar amide-like functionality and a carbonyl group, both capable of hydrogen bonding.

    • Methyl Acetate Group (-CH2COOCH3): An ester group that contributes to the molecule's polarity.

Collectively, these features render the molecule highly polar and hydrophilic, predicting poor interaction with nonpolar stationary phases used in traditional RP-HPLC.

Strategy 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18).[7] For polar compounds, this approach is often challenging but can sometimes be optimized.

The Challenge: Insufficient Retention

In RP-HPLC, retention is achieved by the partitioning of the analyte from a polar mobile phase to the hydrophobic stationary phase. Highly polar molecules like our target analyte have a strong affinity for the aqueous mobile phase and minimal affinity for the C18 stationary phase. This results in rapid elution and poor retention, often precluding accurate analysis.

Experimental Protocol: Optimized RP-HPLC

This protocol is designed to maximize potential retention within the constraints of the reversed-phase mechanism.

Objective: To assess the retention of the target analyte on a standard C18 column.

Methodology:

  • System Preparation:

    • HPLC System: A standard quaternary or binary HPLC system with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating the basic amino group, which can improve peak shape.[8][9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate in a 50:50 mixture of Acetonitrile and Water.

    • Dilute to a working concentration of 50 µg/mL with the same diluent.

  • Gradient Elution:

    • Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

Expected Results and Limitations

The expected outcome is a very short retention time, likely less than 2 minutes. While adding an acid modifier can prevent peak tailing, it does not fundamentally address the lack of hydrophobic character needed for significant retention. This method is unlikely to be suitable for complex sample matrices where early-eluting impurities may co-elute with the analyte.

Parameter Condition Expected Outcome for Target Analyte Rationale
Stationary Phase C18 (nonpolar)Minimal InteractionAnalyte is highly polar and lacks significant hydrophobic regions.
Mobile Phase Water/Acetonitrile GradientStrong Affinity for Mobile Phase"Like dissolves like" principle; polar analyte prefers the polar mobile phase.
Retention Time Gradient Elution< 2.0 minutes Analyte is rapidly swept through the column with the mobile phase.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for separating highly polar and hydrophilic compounds that are poorly retained in RP-HPLC.[5][6] The separation is based on the partitioning of the analyte between a high-organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[5]

The Principle: Enhancing Polar Retention

In HILIC, the stationary phase (e.g., bare silica, amide, or zwitterionic) is polar. The mobile phase consists of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small percentage of an aqueous buffer. This creates a water-rich layer on the stationary phase surface. Polar analytes partition into this layer and are retained. A key difference from RP-HPLC is that water is the strong, eluting solvent; increasing the organic content of the mobile phase increases retention.[5]

Experimental Protocol: Optimized HILIC

Objective: To achieve significant and tunable retention of the target analyte using a zwitterionic HILIC column. Zwitterionic phases are effective for separating a wide range of polar compounds, including amino acids and their derivatives.[5][10]

Methodology:

  • System Preparation:

    • HPLC System: A standard quaternary or binary HPLC system with UV detection.

    • Column: ZIC®-HILIC, 2.1 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate in 75:25 Acetonitrile:Water. Note: The sample diluent should be similar to the initial mobile phase conditions to ensure good peak shape.[5]

    • Dilute to a working concentration of 50 µg/mL with the same diluent.

  • Gradient Elution:

    • Start at 95% Mobile Phase B (5% A).

    • Run a linear gradient from 95% to 50% B over 12 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 7 minutes.

Expected Results and Advantages

Under HILIC conditions, the polar Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is expected to be well-retained, with a retention time that can be easily modulated by adjusting the gradient slope and water content. This method provides the necessary retention to move the analyte away from the solvent front and any early-eluting impurities, leading to a more robust and reliable analytical method.

Method Comparison and Recommendation

The choice between RP-HPLC and HILIC is dictated by the physicochemical properties of the analyte. For Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate, the comparison is stark.

Feature Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Separation Principle Hydrophobic partitioningHydrophilic partitioning into an aqueous layer
Stationary Phase Nonpolar (e.g., C18)Polar (e.g., Zwitterionic, Amide, Silica)
Mobile Phase High aqueous to high organicHigh organic to lower organic
Strong (Eluting) Solvent Organic (e.g., Acetonitrile)Aqueous Buffer
Expected Retention Very Low (< 2 min) High and Tunable (> 5 min)
Suitability for Analyte PoorExcellent
Workflow for Method Selection

The logical workflow for analyzing a novel polar compound like Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate is visualized below.

G Analyte Analyte: Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate Properties Physicochemical Analysis (Polar, Hydrophilic) Analyte->Properties Strategy Select Chromatographic Strategy Properties->Strategy RPHPLC Attempt RP-HPLC (C18 Column) Strategy->RPHPLC Default Starting Point HILIC Select HILIC (ZIC-HILIC Column) Strategy->HILIC Informed Choice RP_Result Result: Poor Retention (Analyte at Solvent Front) RPHPLC->RP_Result HILIC_Result Result: Good Retention (Tunable Elution) HILIC->HILIC_Result RP_Result->HILIC Method Fails Re-evaluate Optimize Optimize & Validate Method HILIC_Result->Optimize

Caption: Decision workflow for selecting the optimal HPLC method.

Conclusion

While Reversed-Phase HPLC is a workhorse in many analytical laboratories, it is fundamentally unsuited for retaining highly polar compounds like Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate. The experimental approach should pivot directly to Hydrophilic Interaction Liquid Chromatography (HILIC). A method employing a zwitterionic stationary phase with a high-organic mobile phase provides robust, tunable retention, ensuring the analyte is well-separated from the solvent front and potential impurities. For researchers and drug development professionals, adopting a HILIC-based methodology from the outset will save significant development time and yield a more accurate, precise, and reliable analytical method for this important class of molecules.

References

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. EMD Millipore. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. PMC. Available at: [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PMC. Available at: [Link]

  • HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity. MDPI. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]

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  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. MDPI. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. SciSpace. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. mac-mod.com. Available at: [Link]

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N- vs. O-Alkylation of Pyridones: A Practical Guide to Definitive Structural Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Introduction

The 2-pyridone motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive natural products and synthetic compounds, including antiviral, antimicrobial, and anti-epileptic agents.[1] The synthetic accessibility of N-alkyl-2-pyridones is often pursued through the direct alkylation of the parent 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine). However, this route is complicated by the ambident nucleophilic nature of the pyridone ring, which frequently yields a mixture of the desired N-alkylated product and the isomeric O-alkylated product (a 2-alkoxypyridine).[2][3]

This guide provides a comprehensive, field-proven comparison of modern analytical techniques to definitively distinguish between N- and O-alkylated pyridone products. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering you to select the most efficient and robust analytical strategy for your project.

The Chemical Conundrum: Tautomerism and Ambident Reactivity

The core of the differentiation challenge lies in the inherent tautomerism of the 2-pyridone system. The ring exists as an equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[4][5] This equilibrium creates two distinct nucleophilic sites: the nitrogen atom and the exocyclic oxygen atom.

Caption: Pyridone tautomerism and resulting alkylation pathways.

The regioselectivity of the alkylation reaction is governed by a delicate interplay of factors consistent with Hard and Soft Acid and Base (HSAB) theory.[6] These include:

  • The Alkylating Agent (Electrophile): "Hard" electrophiles like dimethyl sulfate tend to favor O-alkylation, while "softer" electrophiles like alkyl iodides favor N-alkylation.[6][7]

  • The Counter-ion: The use of silver salts often promotes O-alkylation, whereas sodium or potassium salts can favor N-alkylation.[1][8]

  • Solvent Polarity: Polar, protic solvents can influence the tautomeric equilibrium and solvate the ions differently, affecting the outcome.[4]

Given this synthetic ambiguity, robust analytical validation is paramount.

A Multi-Technique Approach to Structural Verification

No single analytical method should be used in isolation. A combination of techniques provides a self-validating system, leading to an irrefutable structural assignment. We will explore the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and the definitive method of single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone

NMR is the most powerful and informative technique for differentiating N- and O-alkylated isomers in solution. A combination of 1D (¹H, ¹³C) and 2D (HMBC, NOESY) experiments provides a complete picture of atomic connectivity and spatial relationships.[9]

¹H NMR Spectroscopy

While subtle, the differences in the proton NMR spectra are diagnostic. The key is to analyze the chemical shifts of both the alkyl group protons and the aromatic ring protons.

  • Alkyl Group Protons (R-group): The protons on the carbon directly attached to the pyridone system (e.g., -CH₂-R') are highly informative. In the N-alkylated isomer, these protons are adjacent to an amide nitrogen and are typically found further downfield (deshielded) compared to the corresponding protons in the O-alkylated isomer, which are adjacent to an ether oxygen.

  • Ring Protons: The electronic structure of the ring is fundamentally different in the two isomers. The O-alkylated product (2-alkoxypyridine) is a fully aromatic system. The N-alkylated product is a conjugated diene-one, which disrupts the aromaticity. This leads to characteristic shifts in the ring protons, particularly the proton at the 6-position (adjacent to N or O).

Proton LocationN-Alkylated Pyridone (Typical δ, ppm)O-Alkylated Pyridine (Typical δ, ppm)Rationale
N/O-CH₂-R' 3.8 - 4.53.5 - 4.2Protons on N-alkyl groups are generally more deshielded than on O-alkyl groups in this context.
Ring H-6 7.2 - 7.57.9 - 8.2In the O-alkylated aromatic system, H-6 is adjacent to the electronegative nitrogen, causing significant deshielding.[10]
Ring H-3, H-4, H-5 Variable, alkene-likeAromatic regionThe N-alkylated product has a non-aromatic, conjugated system, leading to more upfield shifts for some ring protons compared to the fully aromatic O-alkylated isomer.
¹³C NMR Spectroscopy

Carbon NMR provides a more direct and often unambiguous indicator of the alkylation site. The presence or absence of a carbonyl carbon is the most telling feature.

  • The Carbonyl Signature: The N-alkylated pyridone is an amide and will exhibit a characteristic carbonyl (C=O) resonance in the range of 160-165 ppm .

  • The Aromatic Ether Carbon: The O-alkylated pyridine is an aromatic ether. It lacks a carbonyl group. Instead, the C2 carbon, now bonded to the alkoxy group, is highly deshielded and appears in a similar region, typically 160-164 ppm .[11]

While the C2 shifts can overlap, observing the other ring carbons clarifies the structure. The key differentiator is often confirmed with 2D NMR.

Carbon LocationN-Alkylated Pyridone (Typical δ, ppm)O-Alkylated Pyridine (Typical δ, ppm)Rationale
C2 (C=O or C-OR) 160 - 165 162 - 165 Key Diagnostic: In the N-isomer, this is a carbonyl. In the O-isomer, it's a deshielded aromatic carbon bonded to oxygen.[4][11]
C4 138 - 142138 - 140Chemical environment is somewhat similar in both.
C6 135 - 140146 - 150C6 is significantly more deshielded in the O-alkylated aromatic isomer.
N/O-CH₂-R' 45 - 5560 - 70Carbon attached to oxygen is typically more deshielded than one attached to nitrogen.[12]
2D NMR: HMBC for Irrefutable Connectivity

When 1D spectra are ambiguous, the Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the definitive answer. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

  • For N-Alkylation: The crucial correlation is a ³J coupling between the protons of the alkyl group (e.g., H ₂C-N) and the C2 (C =O) and C6 carbons of the pyridone ring.

  • For O-Alkylation: A ³J correlation will be observed between the alkyl protons (H ₂C-O) and the C2 carbon (C -O), but not to the C6 carbon.

Caption: Diagnostic HMBC correlations for isomer identification.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution and signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe all carbons, especially quaternary ones.

  • HMBC Acquisition: Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments). Optimize the evolution delay for a long-range coupling constant of ~8 Hz, which is typical for ³J_CH correlations.

  • Data Processing & Analysis: Process all spectra using appropriate software. For the HMBC, carefully analyze the cross-peaks between the alkyl proton signals and the pyridone ring carbons to establish the 2- and 3-bond connectivities.

Infrared (IR) Spectroscopy: The Carbonyl Litmus Test

IR spectroscopy offers a rapid, straightforward, and often definitive method for distinguishing the isomers based on the presence or absence of the carbonyl group.

  • N-Alkylated Pyridone: As an amide (lactam), this isomer will display a strong, sharp absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹ .[13]

  • O-Alkylated Pyridine: This isomer is an aromatic ether and lacks a carbonyl group. Its spectrum will be devoid of the strong absorption in the 1650-1690 cm⁻¹ region. Instead, it will show characteristic aromatic C=C and C=N stretching bands (~1550-1600 cm⁻¹) and a C-O-C ether stretch (~1200-1250 cm⁻¹).[14]

Functional GroupN-Alkylated Pyridone (Frequency, cm⁻¹)O-Alkylated Pyridine (Frequency, cm⁻¹)Rationale
C=O Stretch 1650 - 1690 (Strong, Sharp) Absent The most powerful diagnostic feature. Presence confirms N-alkylation.
Aromatic C=C/C=N ~1580 - 1620 (Medium)~1550 - 1600 (Medium-Strong)Both have ring double bonds, but the pattern differs. The O-isomer is fully aromatic.
C-O-C Stretch Absent~1200 - 1250 (Strong)Characteristic of the aromatic ether in the O-alkylated product.
Experimental Protocol: FTIR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Analysis: Examine the region from 1800 to 1600 cm⁻¹ for the presence or absence of a strong C=O absorption band.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

When absolute, irrefutable proof of structure is required—for a pivotal publication, patent filing, or regulatory submission—single-crystal X-ray crystallography is the ultimate arbiter.[15] This technique provides a three-dimensional map of electron density in the solid state, revealing the precise location of every atom and their connectivity.[16]

The primary output directly visualizes whether the alkyl group is attached to the nitrogen or the oxygen atom and provides precise bond lengths that confirm the C2=O double bond in the N-isomer versus the C2-O single bond in the O-isomer.[17] The main challenge is experimental: growing a diffraction-quality single crystal, which can be a time-consuming and sometimes unsuccessful process.

G A Purified Compound B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Mount Crystal on Diffractometer B->C D X-ray Data Collection C->D E Structure Solution (e.g., direct methods) D->E F Structure Refinement E->F G Final Structure Validation (Unambiguous N- or O-Alkylation) F->G

Caption: Workflow for single-crystal X-ray crystallography.[15]

Summary and Best-Practice Workflow

For routine analysis in a discovery or development lab, a tiered approach is most efficient.

  • Initial Screen (IR Spectroscopy): A quick FTIR spectrum provides an immediate yes/no answer for the presence of the critical carbonyl group.

  • Primary Confirmation (1D NMR): ¹H and ¹³C NMR spectra will corroborate the IR data and provide significantly more structural detail. In over 90% of cases, this combination is sufficient for a confident assignment.

  • Definitive Proof (2D NMR): If any ambiguity remains, or for key intermediates and final products, an HMBC experiment provides irrefutable proof of connectivity.

  • Absolute Validation (X-ray Crystallography): For critical compounds, intellectual property, or when the solid-state conformation is important, X-ray crystallography is the gold standard.

By employing this multi-faceted, logical workflow, researchers can confidently and efficiently determine the outcome of pyridone alkylation reactions, ensuring the integrity and progression of their scientific endeavors.

References
  • Baba Ahmed, I., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). UGC Approved Journal. Available at: [Link]

  • (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2025). ResearchGate. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). PubMed Central. Available at: [Link]

  • Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism. (2012). ACS Publications. Available at: [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (n.d.). ResearchGate. Available at: [Link]

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.). RSC Publishing. Available at: [Link]

  • Regioselective O-Alkylation of 2-Pyridones by TfOH- Catalyzed Carbenoid Insertion. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025). ResearchGate. Available at: [Link]

  • Organic Synthesis: General Remarks. (n.d.). Wiley-VCH. Available at: [Link]

  • Synthesis of alkoxypyridine aglycones. (n.d.). ResearchGate. Available at: [Link]

  • (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2025). ResearchGate. Available at: [Link]

  • The alkylation of 4-pyridone. (1978). Youngstown State University. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. (2016). ResearchGate. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

  • X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. (n.d.). PubMed. Available at: [Link]

  • or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy. (n.d.). CORA. Available at: [Link]

  • 13C NMR Spectroscopy. (n.d.). University of Regensburg. Available at: [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][18]naphthyrin-5(6H). (n.d.). Semantic Scholar. Available at: [Link]

  • 2-Pyridone. (n.d.). Wikipedia. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. Available at: [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

  • X-ray diffraction structures of 2(1H)-pyridone receptors 12-14. (n.d.). ResearchGate. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

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A Senior Application Scientist's Guide to Elemental Analysis of Heterocyclic Building Blocks in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the purity and precise composition of every component are paramount. Heterocyclic building blocks, the foundational scaffolds of a vast number of active pharmaceutical ingredients (APIs), are no exception. Their elemental composition is a critical quality attribute, directly impacting the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of these crucial molecules, offering insights into methodology selection, experimental design, and data interpretation to ensure the integrity of your research and development efforts.

The Two Pillars of Elemental Analysis: Bulk Composition and Trace Impurities

The elemental analysis of heterocyclic building blocks is fundamentally a tale of two distinct but equally important objectives: the precise determination of the core organic elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen) that define the molecule's identity and stoichiometry, and the vigilant surveillance for trace elemental impurities that can compromise drug safety and quality.

The determination of bulk elemental composition (CHNS/O analysis) is a cornerstone of chemical characterization. It serves as a fundamental check of purity and confirms that the empirical formula aligns with the expected molecular structure. For novel heterocyclic compounds, this analysis is a critical piece of evidence in establishing their identity.

Conversely, the monitoring of trace elemental impurities is a regulatory imperative, governed by stringent guidelines from bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2] These impurities can originate from various sources, including catalysts used in synthesis, manufacturing equipment, and container closure systems.[1] Their presence, even at minute levels, can pose toxicological risks and negatively affect the drug's stability.

This guide will navigate the standards and techniques for both of these analytical imperatives, providing a comparative framework to aid in the selection of the most appropriate methodology for your specific needs.

I. Determination of Bulk Elemental Composition: The CHNS/O Analysis

The gold standard for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis .[3] This technique, refined over decades, offers high precision and reliability for a wide array of sample types, including the diverse family of heterocyclic compounds.

The Principle of Combustion Analysis

Combustion analysis operates on a straightforward principle: a small, precisely weighed amount of the sample is combusted at a high temperature (typically around 1000°C) in an oxygen-rich environment.[3] This process quantitatively converts the carbon, hydrogen, nitrogen, and sulfur into their respective gaseous oxides (CO₂, H₂O, NOx, and SO₂). These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).

dot

Caption: Workflow of a typical CHNS combustion analyzer.

Challenges in the Analysis of Heterocyclic Compounds

While robust, the combustion analysis of heterocyclic compounds can present specific challenges due to the presence of heteroatoms within their cyclic structures.

  • Nitrogen-Containing Heterocycles: Compounds with nitrogen in the ring, such as pyridine and imidazole derivatives, can be more difficult to combust completely compared to their hydrocarbon counterparts.[4] Incomplete combustion can lead to the formation of various nitrogen oxides (NOx), resulting in inaccurate nitrogen values. Modern elemental analyzers address this by employing optimized combustion conditions and specialized catalysts to ensure the complete conversion of all nitrogen to N₂ gas before detection.[4]

  • Sulfur-Containing Heterocycles: The presence of sulfur can sometimes interfere with the analysis of other elements if not properly managed. Additionally, ensuring the complete conversion of sulfur to SO₂ is crucial for accurate quantification.

  • Halogenated Heterocycles: The presence of halogens requires special consideration, as they can form corrosive acids during combustion. Elemental analyzers designed for such samples incorporate specific scrubbers and reagents to remove these interfering species before they reach the detector.[4]

  • Organometallic Heterocycles: For heterocyclic compounds containing metals, there is a risk of forming stable metal carbides or carbonates during combustion, which can lead to erroneously low carbon values. The use of combustion aids, such as vanadium pentoxide, and specialized combustion tube packings can help to ensure complete oxidation.[4]

Performance Data for CHNS Analysis of Heterocyclic Compounds

The following table presents typical performance data for the CHN analysis of various heterocyclic nitrogen derivatives using a modern elemental analyzer. The data demonstrates the high accuracy and precision achievable with this technique.

CompoundTheoretical %CFound %CTheoretical %HFound %HTheoretical %NFound %N
Pyridine 75.9275.856.376.4117.7117.68
Imidazole 52.9352.885.925.9541.1541.09
Quinoline 83.7083.655.465.5010.8410.79
Indole 82.0281.956.026.0811.9611.90
Purine 49.9949.923.363.4046.6546.58
Data adapted from PerkinElmer Application Note.[4]
Experimental Protocol: CHNS Analysis of a Solid Heterocyclic Compound

This protocol provides a general procedure for the CHNS analysis of a solid, non-volatile heterocyclic building block.

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Elementar vario EL cube)

  • Microbalance (accurate to at least 0.001 mg)

Materials:

  • Tin capsules for solid samples

  • Certified organic analytical standard (e.g., Acetanilide, BBOT)

  • Combustion aid (e.g., Vanadium pentoxide), if required

  • High-purity helium and oxygen

Procedure:

  • Sample Preparation: Ensure the sample is homogenous and dry. If necessary, grind the sample to a fine powder.[5] For hygroscopic or air-sensitive samples, special handling in a glovebox may be required.[5]

  • Instrument Calibration: Calibrate the instrument using a certified standard. Weigh 1-3 mg of the standard into a tin capsule and analyze. The instrument software will use the known elemental composition of the standard to create a calibration curve.

  • Sample Analysis: a. Tare a tin capsule on the microbalance. b. Accurately weigh 1-3 mg of the heterocyclic compound into the capsule. c. If the compound is known to be difficult to combust, add a small amount of combustion aid. d. Crimp the tin capsule to ensure it is sealed. e. Place the capsule into the autosampler of the elemental analyzer. f. Enter the sample identification and weight into the instrument software. g. Initiate the analysis sequence.

  • Data Evaluation: The software will automatically calculate the percentage of C, H, N, and S in the sample based on the detector response and the initial sample weight. Compare the experimental results with the theoretical values for the expected empirical formula. For publication in many chemistry journals, the found values should be within ±0.4% of the calculated values.[6]

II. Monitoring Trace Elemental Impurities: A Regulatory Necessity

The control of elemental impurities in pharmaceutical products is a critical aspect of ensuring patient safety.[1] Regulatory guidelines, such as USP General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures), and the ICH Q3D Guideline for Elemental Impurities, provide a framework for the assessment and control of these impurities.[1][2]

Key Regulatory Concepts
  • Permitted Daily Exposure (PDE): This is the maximum acceptable intake of an elemental impurity in a drug product per day.[2] PDE values are established based on toxicological data.

  • Risk-Based Approach: The guidelines advocate for a risk-based approach to identify and control elemental impurities. This involves considering all potential sources of contamination, including raw materials, manufacturing processes, and container closure systems.[1]

Primary Analytical Techniques for Trace Elemental Analysis

The recommended techniques for the quantification of trace elemental impurities are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1] X-Ray Fluorescence (XRF) is also mentioned as a suitable alternative in some cases.[7]

dot

Caption: Primary techniques for trace elemental impurity analysis.

Comparative Analysis of Techniques
FeatureICP-OESICP-MSXRF
Principle Measures the light emitted by excited atoms in a plasma.[8]Measures the mass-to-charge ratio of ions created in a plasma.Measures the fluorescent X-rays emitted from a sample when excited by a primary X-ray source.
Sensitivity Parts per billion (ppb)Parts per trillion (ppt)Parts per million (ppm)
Elemental Coverage Broad, including most metals and some non-metals.Very broad, covering most of the periodic table.Limited to elements heavier than sodium.
Sample Preparation Requires complete digestion of the organic matrix.[8]Requires complete digestion of the organic matrix.[9]Minimal; can analyze solids and liquids directly.[7]
Interferences Spectral and matrix interferences can occur.Isobaric and polyatomic interferences are common but can be mitigated with modern instrumentation.Matrix effects can be significant.
Cost ModerateHighLow to moderate
Throughput HighHighVery high
Sample Preparation: The Critical First Step for ICP Techniques

For the analysis of heterocyclic building blocks by ICP-OES or ICP-MS, the organic matrix must be completely destroyed to liberate the elements of interest and prevent interferences in the plasma. The most common and effective technique for this is microwave-assisted acid digestion .[9][10][11]

Microwave Digestion Workflow:

  • Sample Weighing: A precise amount of the sample is weighed into a chemically inert, high-pressure microwave digestion vessel.

  • Acid Addition: A mixture of high-purity acids (e.g., nitric acid, hydrochloric acid) is added to the vessel. The choice of acids depends on the sample matrix.

  • Digestion: The sealed vessel is placed in a microwave digestion system, where it is heated under controlled temperature and pressure. This process breaks down the organic molecules, leaving the elements of interest in a clear, acidic solution.

  • Dilution: After cooling, the digested sample is diluted to a final volume with deionized water before analysis.

dot

Caption: General workflow for microwave-assisted acid digestion.

Experimental Protocol: Microwave Digestion for ICP-MS Analysis

This protocol provides a general procedure for the microwave digestion of a solid heterocyclic compound for subsequent elemental impurity analysis by ICP-MS.

Instrumentation:

  • Microwave Digestion System (e.g., CEM MARS 6, Anton Paar Multiwave)

  • ICP-MS Instrument

Materials:

  • High-pressure microwave digestion vessels

  • High-purity nitric acid (e.g., TraceMetal™ Grade)

  • High-purity hydrochloric acid (optional)

  • Deionized water (18 MΩ·cm)

  • Multi-element standard solutions for calibration

Procedure:

  • Vessel Cleaning: Thoroughly clean all digestion vessels with a dilute acid solution and rinse with deionized water to prevent contamination.

  • Sample Preparation: Accurately weigh approximately 0.2-0.5 g of the homogenized heterocyclic compound directly into a digestion vessel.

  • Acid Addition: Carefully add 5-10 mL of concentrated nitric acid to the vessel. If certain elements require stabilization, a small amount of hydrochloric acid may also be added.

  • Microwave Program: a. Seal the vessels and place them in the microwave digestion system. b. Program the instrument with a suitable temperature ramp and hold time. A typical program might ramp to 200°C over 15-20 minutes and hold for an additional 15-20 minutes.[12] These parameters should be optimized for the specific sample matrix.

  • Dilution: After the program is complete and the vessels have cooled, carefully open them in a fume hood. Quantitatively transfer the digested solution to a clean, volumetric flask and dilute to the final volume (e.g., 50 mL) with deionized water.

  • ICP-MS Analysis: a. Calibrate the ICP-MS using multi-element standards. b. Analyze a blank solution to establish the background levels. c. Analyze the prepared sample solutions. d. Use internal standards to correct for matrix effects and instrument drift.

  • Method Validation: The analytical method must be validated according to USP <233> or ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and robustness for the specific heterocyclic building block being tested.[1][13]

Conclusion: A Symbiotic Approach to Ensuring Quality

The elemental analysis of heterocyclic building blocks is a critical component of quality control in pharmaceutical development. A thorough understanding of both bulk elemental composition and trace elemental impurities is essential. Combustion analysis remains the definitive technique for confirming the empirical formula and purity of these compounds. For the control of elemental impurities, ICP-OES and ICP-MS, coupled with robust sample preparation methods like microwave digestion, provide the necessary sensitivity and accuracy to meet stringent regulatory requirements. By employing these techniques within a framework of sound scientific principles and regulatory awareness, researchers and drug development professionals can ensure the quality and safety of the heterocyclic building blocks that form the foundation of so many life-saving medicines.

References

  • Metal-Based Heterocyclic Compounds: Synthesis, Spectral Characterization and Pharmacological Investigation. (2023). ResearchGate. Retrieved from [Link]

  • ICP-OES vs. XRF: What are the Key Differences. (2023). Drawell. Retrieved from [Link]

  • Microwave Digestion for Pharmaceutical Sample Preparation in Accordance with USP <232>/<233>. Milestone Inc. Retrieved from [Link]

  • Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. Digital Repository of University of Babylon. Retrieved from [Link]

  • New Heteroleptic 3D Metal Complexes: Synthesis, Antimicrobial and Solubilization Parameters. (2020). MDPI. Retrieved from [Link]

  • Preparation, properties, and reactions of metal-containing heterocycles. ResearchGate. Retrieved from [Link]

  • Novel bio-essential metal based complexes linked by heterocyclic ligand: Synthesis, structural elucidation, biological investigation and docking analysis. (2016). PubMed. Retrieved from [Link]

  • General sample preparation for elemental analysis. University of Regensburg. Retrieved from [Link]

  • QA-QC Protocols. Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Microwave digestion for the pharma industry. Lambda Advanced Technology. Retrieved from [Link]

  • Best practices for sample preparation in elemental analysis. (2025). Elementar. Retrieved from [Link]

  • Microwave Digestion of Pharmaceutical Finished Products and Ingredients for Upcoming USP Method 233. (2026). Spectroscopy Online. Retrieved from [Link]

  • How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. (2024). Drawell. Retrieved from [Link]

  • Organic elemental analyzers for CHNOS analysis. Elementar. Retrieved from [Link]

  • CHNS Elemental Analysers. (2008). The Royal Society of Chemistry. Retrieved from [Link]

  • Practical Guidelines on Sample Preparation for Elemental Analysis. (2022). YouTube. Retrieved from [Link]

  • Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. (2022). Semantic Scholar. Retrieved from [Link]

  • Elemental Impurity Analysis. (2025). Pharmaceutical Technology. Retrieved from [Link]

  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. (2015). Spectroscopy Online. Retrieved from [Link]

  • Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. Retrieved from [Link]

  • XRF vs ICP-MS vs ICP-OES : r/chemistry. (2021). Reddit. Retrieved from [Link]

  • STRATEGIES FOR OVERCOMING LIMITATIONS OF SULFUR DETERMINATION IN GEOLOGICAL SAMPLES BY WAVELENGTH DISPERSIVE X-RAY FLUORESCENCE. Revue Roumaine de Chimie. Retrieved from [Link]

  • Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024). ResearchGate. Retrieved from [Link]

  • Protocol for efficient dearomatization of N-heteroaromatics with halogen(I) complex catalyst. (2023). PMC. Retrieved from [Link]

  • Ultra-trace analysis of metals in mineral reference materials using the Agilent 7900 ICP-MS with UHMI. (2021). Agilent. Retrieved from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). PubMed. Retrieved from [Link]

  • Comparison of ICP-OES and XRF Performance for Pb and As Analysis in Environmental Soil Samples from Chihuahua City, Mexico. ResearchGate. Retrieved from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. Retrieved from [Link]

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  • ICP-MS/MS Applications and New Elemental Impurity Methods and Guidelines. (2022). Agilent. Retrieved from [Link]

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  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). ACS Publications. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyridine component suggests potential toxicity and requires careful handling to avoid exposure.[1][2][3] The methyl acetate portion indicates that the compound may be flammable.[4][5] Therefore, the waste generated from the use of this compound must be treated as hazardous.

Core Principles of Chemical Waste Management

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[6][7] This principle, established under the Resource Conservation and Recovery Act (RCRA), necessitates proper identification, handling, and documentation of all hazardous waste streams.[8][9]

Step-by-Step Disposal Protocol for Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate

This protocol is designed to provide clear, actionable steps for researchers. Adherence to these procedures will minimize risk and ensure regulatory compliance.

Immediate Waste Segregation and Collection

Proper disposal begins at the point of generation. Never mix this waste with non-hazardous materials or other incompatible chemical waste streams.

  • Solid Waste:

    • Collect any solid residues, contaminated personal protective equipment (PPE) such as gloves, and weighing papers in a designated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof closure.[10]

  • Liquid Waste:

    • Solutions containing Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate should be collected in a separate, designated hazardous waste container.

    • Do not mix with other solvent wastes unless you have confirmed compatibility. For instance, avoid mixing with strong oxidizing agents or strong acids.[3][11]

    • The container should be stored in a well-ventilated area, away from sources of ignition.[4]

Personal Protective Equipment (PPE)

When handling waste containing Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[12]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[3][12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.[12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.[2]

Waste Container Labeling

Proper labeling is a critical component of hazardous waste management. The EPA requires that all hazardous waste containers be clearly labeled with the following information:[10]

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate" (no abbreviations or chemical formulas)

  • A clear description of the waste's hazards (e.g., "Toxic," "Flammable")

  • The date on which the first drop of waste was added to the container (the "accumulation start date")

Storage of Hazardous Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Keep containers securely closed at all times, except when adding waste.[10]

  • Store in a well-ventilated area, away from heat, sparks, or open flames.[4]

  • Ensure that incompatible waste streams are segregated to prevent accidental reactions.[10]

  • Secondary containment is recommended to capture any potential leaks or spills.

Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9] Do not dispose of this chemical down the drain or in the regular trash.[1][10]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Ensure all paperwork is completed accurately and legibly.

  • Maintain records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.[13]

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1]

    • For a large spill, evacuate the area and contact your institution's emergency response team.[1]

    • In both cases, ensure the area is well-ventilated and eliminate all sources of ignition.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][11][12]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11][12]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][11]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate waste.

WasteDisposalWorkflow Disposal Workflow for Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate A Waste Generation (Solid or Liquid) B Is the waste contaminated with Methyl (3-amino-2-oxopyridin-1(2H)-yl)acetate? A->B C Segregate as Hazardous Waste B->C Yes I Dispose as Non-Hazardous Waste B->I No D Select Appropriate Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS/Licensed Contractor F->G H Complete Disposal Documentation G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.